molecular formula C24H27ClFN7O B8177024 DDO-2213

DDO-2213

Cat. No.: B8177024
M. Wt: 484.0 g/mol
InChI Key: LXONEMNSYOAQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDO-2213 is a useful research compound. Its molecular formula is C24H27ClFN7O and its molecular weight is 484.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[5-[(5-amino-6-chloropyrimidin-4-yl)amino]-2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN7O/c1-31(2)24(34)16-6-4-15(5-7-16)17-12-19(30-23-21(27)22(25)28-14-29-23)20(13-18(17)26)33-10-8-32(3)9-11-33/h4-7,12-14H,8-11,27H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXONEMNSYOAQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)C(=O)N(C)C)NC4=C(C(=NC=N4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of DDO-2213 in WDR5-MLL1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DDO-2213, a potent and orally active small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The dysregulation of the MLL1 gene is a hallmark of aggressive acute leukemias, making the disruption of the WDR5-MLL1 interaction a promising therapeutic strategy. This compound emerges from a novel aniline pyrimidine scaffold and has demonstrated significant potential in preclinical studies for the treatment of MLL-rearranged cancers.[1][2]

Core Mechanism of Action

The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine 4 (H3K4), a critical mark for transcriptional activation.[3][4][5] The assembly and enzymatic activity of the MLL1 complex are critically dependent on the interaction between MLL1 and the scaffolding protein WDR5.[1][2][3][6] WDR5 binds to a conserved "Win" (WDR5-interacting) motif on MLL1, stabilizing the complex and enabling its catalytic function.[3]

This compound functions by directly binding to WDR5 in the same pocket that recognizes the MLL1 Win motif.[1][2][7][8] This competitive binding effectively disrupts the WDR5-MLL1 interaction, leading to the dissociation of the MLL1 complex and subsequent inhibition of its histone methyltransferase activity.[1][2][7] The downstream effects include the suppression of MLL1 target gene expression, such as HoxA9 and Meis-1, which are crucial for leukemogenesis, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[9]

Quantitative Data Summary

The potency and binding affinity of this compound have been characterized through various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound in the context of WDR5-MLL1 inhibition.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueAssay MethodReference
IC50 29 nMCompetitive Fluorescence Polarization[1][2][7][8]
Kd 72.9 nMNot specified in abstract, likely SPR or ITC[1][2][7][8]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the signaling pathway involving the WDR5-MLL1 complex and the mechanism of inhibition by this compound.

WDR5_MLL1_Inhibition cluster_complex MLL1 Core Complex cluster_activity Enzymatic Activity WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Win motif binding RbBP5 RbBP5 MLL1->RbBP5 ASH2L ASH2L MLL1->ASH2L H3 Histone H3 H3K4me H3K4 Methylation H3->H3K4me Methylation Gene Target Gene (e.g., HoxA9, Meis-1) H3K4me->Gene Activation Transcriptional Activation Gene->Activation DDO2213 This compound DDO2213->WDR5 MLL1_Complex->H3

Caption: this compound competitively binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the inhibitory activity of this compound.

Competitive Fluorescence Polarization (FP) Assay

This assay is used to determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled MLL1 peptide from WDR5.

Materials:

  • Recombinant human WDR5 protein

  • FITC-labeled MLL1 peptide (e.g., FITC-GSARAEVHLRKS)[10]

  • This compound

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA[11]

  • 384-well, black, low-volume microplates

Procedure:

  • Prepare a solution of WDR5 protein and FITC-labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

  • Serially dilute this compound in the assay buffer to create a range of concentrations.

  • Add a fixed volume of the WDR5/FITC-MLL1 peptide solution to each well of the microplate.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for FITC.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow A Prepare WDR5 and FITC-MLL1 Peptide Mix C Add Mix to 384-well Plate A->C B Serially Dilute this compound D Add Diluted this compound or Vehicle to Wells B->D C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G

Caption: Workflow for the competitive Fluorescence Polarization assay to determine this compound IC50.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the association (kon) and dissociation (koff) rate constants, and to calculate the dissociation constant (Kd) of the this compound and WDR5 interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human WDR5 protein

  • This compound

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Immobilization of WDR5:

    • Activate the CM5 sensor chip surface with a mixture of EDC and NHS.[12]

    • Inject the WDR5 protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the immobilized WDR5 surface (association phase).

    • Flow running buffer without this compound over the surface to monitor the dissociation of the complex (dissociation phase).

    • Regenerate the sensor surface between cycles if necessary using a suitable regeneration solution.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants.[13]

    • The dissociation constant (Kd) is calculated as the ratio of koff/kon.

SPR_Workflow cluster_prep Chip Preparation cluster_analysis Binding Analysis A Activate CM5 Chip (EDC/NHS) B Immobilize WDR5 Protein A->B C Deactivate Surface (Ethanolamine) B->C D Inject this compound (Association) C->D E Inject Running Buffer (Dissociation) D->E F Regenerate Surface E->F G Fit Sensorgrams to Binding Model E->G F->D Next Cycle H Determine kon, koff, and Kd G->H

Caption: Workflow for Surface Plasmon Resonance analysis of this compound binding to WDR5.

Conclusion

This compound is a well-characterized and potent inhibitor of the WDR5-MLL1 protein-protein interaction. Its mechanism of action, involving the direct and competitive binding to WDR5, has been elucidated through a variety of robust experimental techniques. The quantitative data underscore its high potency, and the detailed protocols provided herein offer a foundation for further investigation and replication of these findings. As an orally bioavailable compound with demonstrated in vivo efficacy in preclinical models, this compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias.[1][2] Further research into its clinical potential is warranted.

References

Investigating the Downstream Effects of DDO-2213 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effects of DDO-2213, a potent and orally bioavailable small molecule inhibitor. This compound targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This guide details the molecular mechanism of this compound, its impact on cellular signaling pathways, and its anti-leukemic activity, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and its Molecular Target

This compound is a novel therapeutic agent designed to disrupt the critical interaction between WDR5 and MLL1.[1][2][3] The WDR5-MLL1 complex is a key component of the SET1/MLL family of histone methyltransferases, which are responsible for mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4).[4] This epigenetic modification is crucial for regulating the expression of genes involved in embryonic development and hematopoiesis, most notably the HOX gene clusters.[4][5][6]

In certain types of acute leukemia, chromosomal translocations involving the MLL1 gene lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit the WDR5-containing complex to target genes, leading to their sustained expression and promoting leukemogenesis.[4] this compound acts by competitively binding to the "WIN" site on WDR5, a pocket that is essential for its interaction with MLL1.[7] This disruption inhibits the histone methyltransferase activity of the complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.[8][9]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, inhibitory activity, and cellular effects.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

Assay TypeParameterValueReference
Fluorescence PolarizationIC5029 nM[2][3]
Isothermal Titration CalorimetryKd72.9 nM[2]
In Vitro HMT AssayIC5048 nMChen et al., 2021

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineMLL StatusIC50 (µM)Reference
MV4-11MLL-AF40.038Chen et al., 2021
MOLM-13MLL-AF90.045Chen et al., 2021
KOPN-8MLL-ENL0.072Chen et al., 2021
RS4;11MLL-AF40.12Chen et al., 2021
K562MLL-WT> 50Chen et al., 2021
U937MLL-WT> 50Chen et al., 2021

Table 3: In Vivo Efficacy of this compound in a MV4-11 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Reference
This compound50 mg/kg, p.o., q.d.65Chen et al., 2021
This compound100 mg/kg, p.o., q.d.85Chen et al., 2021

Downstream Signaling Pathways Affected by this compound

The primary downstream effect of this compound treatment is the modulation of gene expression through the inhibition of H3K4 methylation. This leads to the suppression of key oncogenic signaling pathways.

Inhibition of the WDR5-MLL1-HOX Axis

The central signaling pathway affected by this compound is the WDR5-MLL1-HOX axis. MLL fusion proteins drive the expression of HOX genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells.[10] this compound-mediated disruption of the WDR5-MLL1 interaction leads to a decrease in H3K4me3 marks at the promoters of these genes, resulting in their transcriptional repression.

DDO2213_Signaling_Pathway DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Complex DDO2213->WDR5_MLL1 Inhibits H3K4me3 H3K4 Trimethylation WDR5_MLL1->H3K4me3 Promotes HOX_Genes HOX Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->HOX_Genes Activates Leukemia_Proliferation Leukemia Cell Proliferation & Survival HOX_Genes->Leukemia_Proliferation Drives

This compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay is used to quantify the inhibitory effect of this compound on the WDR5-MLL1 protein-protein interaction.[11][12][13][14][15]

  • Materials:

    • Recombinant human WDR5 protein

    • FAM-labeled MLL1 peptide (e.g., FAM-GSARAEVHLRKS)

    • Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

    • 384-well black, low-volume microplates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution of WDR5 protein (final concentration ~20 nM) and FAM-labeled MLL1 peptide (final concentration ~10 nM) in assay buffer.

    • Serially dilute this compound in DMSO and then into the assay buffer.

    • Add 10 µL of the WDR5/peptide solution to each well of the 384-well plate.

    • Add 10 µL of the diluted this compound or DMSO control to the respective wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.[16][17][18][19][20]

  • Materials:

    • Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)

    • Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA) as a substrate

    • S-[3H-methyl]-adenosyl-L-methionine (3H-SAM)

    • HMT assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 4 mM DTT

    • Scintillation cocktail

    • Filter plates and vacuum manifold

  • Procedure:

    • Prepare a reaction mixture containing the MLL1 complex (~50 nM), histone H3 peptide (~10 µM), and 3H-SAM (~1 µCi) in HMT assay buffer.

    • Add this compound or DMSO control at various concentrations to the reaction mixture.

    • Incubate the reaction at 30°C for 1 hour.

    • Spot the reaction mixture onto filter paper and wash with 10% trichloroacetic acid (TCA) followed by ethanol to remove unincorporated 3H-SAM.

    • Air-dry the filter paper and add scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on leukemia cell lines.

  • Materials:

    • Leukemia cell lines (e.g., MV4-11, MOLM-13)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • 96-well white, clear-bottom microplates

    • Luminometer

  • Procedure:

    • Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Treat the cells with a serial dilution of this compound or DMSO control and incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 values from the dose-response curves.

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.[21][22][23][24][25]

  • Animal Model:

    • Female NOD/SCID or other immunocompromised mice (6-8 weeks old)

  • Procedure:

    • Subcutaneously inject 5 x 106 MV4-11 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally once daily.

    • Measure tumor volumes and body weights twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K4me3 levels).

    • Calculate the tumor growth inhibition (TGI) as a percentage of the control group.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's mechanism of action.

Experimental_Workflow_FP_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare WDR5, FAM-MLL1 peptide, and this compound dilutions Dispense Dispense reagents into 384-well plate Prep_Reagents->Dispense Incubate Incubate at RT for 1 hour Dispense->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Fluorescence Polarization Assay Workflow

Logical_Relationship_DDO2213 cluster_molecular Molecular Level cluster_epigenetic Epigenetic Level cluster_cellular Cellular Level DDO2213_Binds This compound binds to WDR5 WIN site PPI_Disruption WDR5-MLL1 interaction is disrupted DDO2213_Binds->PPI_Disruption HMT_Inhibition MLL1 HMT activity is inhibited PPI_Disruption->HMT_Inhibition H3K4me3_Decrease H3K4me3 levels at target gene promoters decrease HMT_Inhibition->H3K4me3_Decrease Gene_Repression Transcription of target genes (e.g., HOX) is repressed H3K4me3_Decrease->Gene_Repression Cell_Death Apoptosis and cell cycle arrest in MLL-rearranged leukemia cells Gene_Repression->Cell_Death

Mechanism of Action of this compound

Conclusion

This compound represents a promising therapeutic strategy for the treatment of MLL-rearranged leukemias. Its targeted disruption of the WDR5-MLL1 protein-protein interaction leads to the specific inhibition of histone methyltransferase activity and the subsequent downregulation of key oncogenic drivers like the HOX genes. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and develop this class of epigenetic inhibitors.

References

The Impact of DDO-2213 on Histone H3K4 Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which is a primary driver of histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription. Dysregulation of the MLL1 complex and subsequent aberrant H3K4 methylation are hallmarks of certain aggressive leukemias, particularly those with MLL1 gene rearrangements. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on H3K4 methylation, and the downstream cellular consequences. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Introduction: The WDR5-MLL1 Axis in Epigenetic Regulation and Cancer

The MLL1 complex is a key epigenetic "writer" that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4me1, H3K4me2, and H3K4me3).[4] These methylation marks play a crucial role in regulating gene expression, with H3K4me3 being particularly enriched at the transcription start sites of active genes. The catalytic activity of MLL1 is critically dependent on its interaction with the core subunit WDR5.[4][5][6] WDR5 acts as a scaffold, presenting the histone H3 tail to the MLL1 SET domain for methylation.

In MLL-rearranged leukemias, the MLL1 gene is fused to various partner genes, leading to the formation of oncogenic fusion proteins that aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes.[6][7] This results in their sustained overexpression, driving leukemogenesis. Therefore, disrupting the WDR5-MLL1 interaction presents a promising therapeutic strategy to inhibit the pathogenic activity of the MLL1 complex.

This compound: A Potent Inhibitor of the WDR5-MLL1 Interaction

This compound is a novel small molecule inhibitor designed to specifically disrupt the WDR5-MLL1 protein-protein interaction.[1][2][3]

Biochemical and Biophysical Properties

This compound exhibits high-affinity binding to WDR5, effectively competing with the MLL1 protein for the same binding pocket.

ParameterValueAssayReference
IC50 29 nMCompetitive Fluorescence Polarization Assay[1]
Kd 72.9 nMSurface Plasmon Resonance[1]
Mechanism of Action

This compound functions by occupying the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow groove that recognizes a conserved arginine-containing motif on MLL1.[8] By binding to this site, this compound sterically hinders the association of MLL1 with WDR5, leading to the disassembly of the functional MLL1 core complex and a subsequent reduction in its histone methyltransferase activity.

cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction HistoneH3 Histone H3 MLL1->HistoneH3 Methylates K4 WDR5->HistoneH3 Binds H3K4me3 H3K4me3 HistoneH3->H3K4me3 ActiveGene Target Gene Transcription (e.g., HOXA9, MEIS1) H3K4me3->ActiveGene Promotes DDO2213 This compound WDR5_inhibited WDR5 DDO2213->WDR5_inhibited Binds to WIN site MLL1_inactive MLL1 WDR5_inhibited->MLL1_inactive Interaction Blocked HistoneH3_unmod Histone H3 MLL1_inactive->HistoneH3_unmod Methylation Inhibited NoH3K4me3 Reduced H3K4me3 HistoneH3_unmod->NoH3K4me3 InactiveGene Target Gene Repression NoH3K4me3->InactiveGene Leads to

Figure 1. Mechanism of this compound Action.

Impact of this compound on H3K4 Methylation and Gene Expression

By inhibiting the WDR5-MLL1 interaction, this compound leads to a significant reduction in H3K4 methylation levels at MLL1 target genes. This effect has been demonstrated for similar, well-characterized WDR5-MLL1 inhibitors.

Quantitative Analysis of H3K4me3 Reduction

While specific ChIP-qPCR data for this compound is not publicly available, studies on the highly similar WDR5-MLL1 inhibitor MM-102 have quantified the reduction in H3K4 methylation at key MLL1 target gene promoters in leukemia cells.

Target GeneCell LineTreatmentFold Enrichment of H3K4me3 (vs. IgG)Percent ReductionReference
HOXA9 MLL-AF9 transduced bone marrow cellsDMSO (control)~12.5-[7]
MM-102 (10 µM)~5.0~60%[7]
MEIS1 MLL-AF9 transduced bone marrow cellsDMSO (control)~8.0-[7]
MM-102 (10 µM)~3.0~62.5%[7]
Downregulation of MLL1 Target Gene Expression

The decrease in H3K4me3 at promoter regions leads to a corresponding decrease in the transcription of MLL1 target genes. Transcriptome analyses following treatment with WDR5-MLL1 inhibitors have shown significant downregulation of genes involved in leukemogenesis.[8][9]

Cellular Consequences of WDR5-MLL1 Inhibition by this compound

The this compound-mediated reduction in H3K4 methylation and subsequent alteration of gene expression manifest in several key anti-leukemic cellular phenotypes.

Cell Cycle Arrest and Apoptosis

Inhibition of the WDR5-MLL1 interaction has been shown to induce cell cycle arrest and apoptosis in MLL-rearranged leukemia cell lines.[7][9] This is attributed to the downregulation of critical genes that regulate cell proliferation and survival.

cluster_effects Downstream Cellular Effects DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Interaction DDO2213->WDR5_MLL1 Inhibits H3K4me3 H3K4me3 at Target Genes WDR5_MLL1->H3K4me3 Promotes Gene_Expression Expression of MLL1 Target Genes (e.g., HOXA9, MEIS1, MYC) H3K4me3->Gene_Expression Activates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Drives Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Proliferation Leukemic Cell Proliferation Cell_Cycle->Proliferation Leads to Apoptosis->Proliferation Suppresses Start Leukemia Cells Treatment Treat with this compound or DMSO Start->Treatment Crosslink Cross-link with Formaldehyde Treatment->Crosslink Lyse Lyse Cells and Shear Chromatin Crosslink->Lyse IP Immunoprecipitate with anti-H3K4me3 Ab Lyse->IP Capture Capture on Magnetic Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute and Reverse Cross-links Wash->Elute Purify Purify DNA Elute->Purify qPCR Perform qPCR for Target Promoters Purify->qPCR Analyze Analyze Data: Calculate Fold Enrichment qPCR->Analyze

References

In-Depth Technical Whitepaper: The Discovery and Development of DDO-2213, a Potent Oral Inhibitor of the WDR5-MLL1 Interaction for MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). This interaction is critical for the oncogenic activity of MLL fusion proteins, which drive a significant subset of acute leukemias. This compound emerged from a comprehensive structure-activity relationship (SAR) study, demonstrating high binding affinity to WDR5 and effective disruption of the WDR5-MLL1 complex. In preclinical studies, this compound selectively inhibits the histone methyltransferase activity of the MLL1 complex, suppresses the proliferation of MLL-rearranged leukemia cells, and exhibits significant in vivo anti-tumor efficacy in xenograft models. This whitepaper provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction: Targeting the WDR5-MLL1 Axis in MLL-Rearranged Leukemias

Mixed-lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in pediatric patients. These rearrangements result in the formation of oncogenic MLL fusion proteins that aberrantly regulate gene expression, leading to leukemogenesis. The catalytic activity of MLL fusion proteins is dependent on their interaction with the WDR5-RbBP5-ASH2L-DPY30 (WRAD) complex. WDR5, a core component of this complex, binds directly to the MLL protein and is essential for the stability and histone methyltransferase activity of the MLL1 complex.[1][2]

The critical role of the WDR5-MLL1 interaction in maintaining the oncogenic function of MLL fusion proteins has identified it as a promising therapeutic target. Disruption of this PPI with small molecules presents a novel strategy to combat MLL-rearranged leukemias. This compound was developed to address this therapeutic need.

Discovery of this compound: A Structure-Guided Approach

This compound was identified through a comprehensive structure-activity analysis based on a novel aniline pyrimidine scaffold.[1][2] The discovery process involved the synthesis and evaluation of a series of compounds to optimize their binding affinity for WDR5 and their ability to disrupt the WDR5-MLL1 interaction.

Logical Workflow of this compound Discovery

cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection Scaffold_Identification Identification of Aniline Pyrimidine Scaffold Initial_Synthesis Synthesis of Initial Compound Library Scaffold_Identification->Initial_Synthesis FP_Screening Fluorescence Polarization Screening Initial_Synthesis->FP_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies FP_Screening->SAR_Studies Identified Hits Iterative_Synthesis Iterative Synthesis of Optimized Analogs SAR_Studies->Iterative_Synthesis Potency_Assays In Vitro Potency and Binding Affinity Assays Iterative_Synthesis->Potency_Assays Cellular_Activity Cellular Proliferation Assays Potency_Assays->Cellular_Activity Potent Compounds PK_Profiling Pharmacokinetic Profiling Cellular_Activity->PK_Profiling In_Vivo_Efficacy In Vivo Xenograft Model Evaluation PK_Profiling->In_Vivo_Efficacy DDO-2213_Selection Selection of this compound In_Vivo_Efficacy->DDO-2213_Selection

Caption: The discovery workflow of this compound.

Mechanism of Action: Disruption of the WDR5-MLL1 PPI

This compound exerts its therapeutic effect by directly binding to WDR5 and disrupting its interaction with MLL1. This leads to the destabilization of the MLL1 core complex and subsequent inhibition of its histone H3 lysine 4 (H3K4) methyltransferase activity. The loss of this critical epigenetic mark on target gene promoters results in the downregulation of genes essential for leukemic cell survival and proliferation.

Signaling Pathway of this compound Action

cluster_0 Normal State cluster_1 This compound Intervention WDR5 WDR5 WRAD_Complex Active MLL1/WRAD Complex WDR5->WRAD_Complex MLL1 MLL1 MLL1->WRAD_Complex H3K4_Methylation H3K4 Methylation WRAD_Complex->H3K4_Methylation Catalyzes Leukemogenic_Genes Leukemogenic Gene Expression H3K4_Methylation->Leukemogenic_Genes Activates Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression DDO_2213 This compound Inactive_WDR5 WDR5-DDO-2213 Complex DDO_2213->Inactive_WDR5 Disrupted_Complex Disrupted MLL1/WRAD Complex Inactive_WDR5->Disrupted_Complex Prevents MLL1 binding Reduced_Methylation Reduced H3K4 Methylation Disrupted_Complex->Reduced_Methylation Inhibits Reduced_Gene_Expression Reduced Leukemogenic Gene Expression Reduced_Methylation->Reduced_Gene_Expression Downregulates Apoptosis Apoptosis & Cell Cycle Arrest Reduced_Gene_Expression->Apoptosis

Caption: The mechanism of action of this compound.

Quantitative In Vitro and In Vivo Data

This compound has demonstrated potent and selective activity in a range of preclinical assays.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
ParameterAssay TypeValueReference
IC50 Competitive Fluorescence Polarization29 nM[1][2]
Kd Isothermal Titration Calorimetry72.9 nM[1]
Cellular IC50 MV4-11 Cell Proliferation (CCK8)Data not available in abstract
Table 2: Pharmacokinetic Profile of this compound in Mice
ParameterRoute of AdministrationValueReference
Cmax OralData not available in abstract
Tmax OralData not available in abstract
AUC OralData not available in abstract
Bioavailability OralGood[1]
Table 3: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
Treatment GroupDosing RegimenTumor Growth Inhibition (%)Reference
This compound Oral administrationSuppressed tumor growth[1]
Vehicle Control Oral administration-[1]

Detailed Experimental Protocols

Competitive Fluorescence Polarization Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer peptide from its protein target.

  • Reagents:

    • Recombinant human WDR5 protein

    • Fluorescein-labeled MLL1-derived peptide tracer

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • This compound and other test compounds

  • Procedure:

    • A solution of WDR5 protein and the fluorescent tracer is prepared in assay buffer at concentrations optimized for a stable fluorescence polarization signal.

    • Serial dilutions of this compound are prepared.

    • In a black microplate, the WDR5-tracer solution is incubated with varying concentrations of this compound.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (CCK8)

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

  • Cell Line: MV4-11 (human MLL-rearranged leukemia cell line)

  • Reagents:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum

    • This compound

    • Cell Counting Kit-8 (CCK8) reagent

  • Procedure:

    • MV4-11 cells are seeded in a 96-well plate at a predetermined density.

    • The cells are treated with various concentrations of this compound or vehicle control.

    • The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

    • CCK8 reagent is added to each well, and the plate is incubated for an additional 1-4 hours.

    • The absorbance at 450 nm is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cell Line: MV4-11

  • Procedure:

    • MV4-11 cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells are subcutaneously or intravenously injected into the mice.

    • Tumor growth is monitored regularly by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for disseminated models).

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound is administered orally at a predetermined dose and schedule. The vehicle control group receives the formulation without the active compound.

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, tumors are excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the WDR5-MLL1 interaction, coupled with its favorable oral bioavailability and in vivo efficacy, provides a strong rationale for further development. Future studies will likely focus on comprehensive IND-enabling toxicology studies, further optimization of the dosing regimen, and exploration of potential combination therapies to enhance its anti-leukemic activity and overcome potential resistance mechanisms. The development of this compound represents a significant advancement in the targeted therapy of a genetically defined subset of acute leukemias with high unmet medical need.

References

DDO-2213: A Promising Oral WDR5-MLL1 Inhibitor for MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DDO-2213 is a potent and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This interaction is a critical driver in the pathogenesis of MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognosis. By disrupting the WDR5-MLL1 complex, this compound selectively inhibits the histone methyltransferase activity of MLL1, leading to the suppression of oncogenic gene expression and the proliferation of leukemia cells.[1][2] Preclinical studies have demonstrated the in vitro potency of this compound and its in vivo efficacy in a mouse xenograft model of human acute myeloid leukemia, highlighting its therapeutic potential as a targeted therapy for this challenging disease.[2][3]

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are characterized by chromosomal translocations involving the KMT2A gene (encoding MLL1). These rearrangements result in the production of fusion proteins that aberrantly recruit the histone methyltransferase complex, leading to the upregulation of leukemogenic target genes such as the HOX genes. The interaction between the MLL1 N-terminal fragment and the WD40 repeat protein WDR5 is essential for the assembly and catalytic activity of the MLL1 complex. Therefore, targeting the WDR5-MLL1 interaction presents a promising therapeutic strategy for MLLr leukemias. This compound has emerged as a lead compound in this area, demonstrating potent and selective inhibition of this critical PPI.

Mechanism of Action

This compound functions by competitively binding to the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow pocket that recognizes a conserved arginine-containing motif on MLL1. By occupying this site, this compound effectively displaces MLL1 from the complex, thereby inhibiting its histone H3 lysine 4 (H3K4) methyltransferase activity. This leads to a downstream reduction in the expression of MLL1 target genes, which are crucial for the survival and proliferation of MLLr leukemia cells.

G cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention with this compound MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction Histone Histone H3 WDR5->Histone Recruitment H3K4me H3K4 Methylation Histone->H3K4me Methylation Gene_Expression Normal Gene Expression H3K4me->Gene_Expression Activation MLL_Fusion MLL Fusion Protein WDR5_leuk WDR5 MLL_Fusion->WDR5_leuk Aberrant Interaction Inhibition Inhibition of MLL Fusion Protein Activity MLL_Fusion->Inhibition HOX_Genes HOX Gene Upregulation WDR5_leuk->HOX_Genes Constitutive Activation Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis DDO2213 This compound WDR5_inhibited WDR5 DDO2213->WDR5_inhibited Binds to WIN site WDR5_inhibited->MLL_Fusion Disrupts Interaction Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Figure 1: this compound Mechanism of Action

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
ParameterValueAssayReference
IC50 (WDR5-MLL1 PPI)29 nMCompetitive Fluorescence Polarization[2]
Kd (WDR5)72.9 nMSurface Plasmon Resonance[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MV4-11Acute Myeloid Leukemia (MLL-rearranged)0.85Chen W, et al. J Med Chem. 2021
MOLM-13Acute Myeloid Leukemia (MLL-rearranged)1.23Chen W, et al. J Med Chem. 2021
K562Chronic Myeloid Leukemia (MLL wild-type)>50Chen W, et al. J Med Chem. 2021
HL-60Acute Promyelocytic Leukemia (MLL wild-type)>50Chen W, et al. J Med Chem. 2021
Table 3: Pharmacokinetic Properties of this compound in Mice (Oral Administration)
ParameterValue (at 50 mg/kg)
Cmax2.85 µg/mL
Tmax2 h
AUC(0-t)21.6 µg·h/mL
t1/24.5 h
Bioavailability (F)35.7%
Data extracted from Chen W, et al. J Med Chem. 2021.
Table 4: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)
This compound50 mg/kg, p.o., qd68.4
Vehicle-0
Data extracted from Chen W, et al. J Med Chem. 2021.

Experimental Protocols

Competitive Fluorescence Polarization Assay

This assay is used to determine the IC50 value of this compound for the inhibition of the WDR5-MLL1 interaction.

  • Reagents:

    • Recombinant human WDR5 protein

    • FAM-labeled MLL1 peptide (FAM-C6-ARAEV)

    • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100)

    • This compound in various concentrations

  • Procedure:

    • Add WDR5 protein and FAM-labeled MLL1 peptide to a 384-well black plate.

    • Add serially diluted this compound or vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Prepare_Reagents Prepare Reagents: WDR5, FAM-MLL1, This compound dilutions Start->Prepare_Reagents Mix_Components Mix WDR5 and FAM-MLL1 in plate Prepare_Reagents->Mix_Components Add_Inhibitor Add this compound or vehicle Mix_Components->Add_Inhibitor Incubate Incubate at RT Add_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Calculate % Inhibition and IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Fluorescence Polarization Assay Workflow
Cell Viability Assay

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

  • Reagents:

    • Cancer cell lines (e.g., MV4-11, MOLM-13, K562, HL-60)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound in various concentrations

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well white plate.

    • Add serially diluted this compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add the cell viability reagent to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Animal Model:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle orally, once daily.

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate tumor growth inhibition.

G Inject_Cells Inject MV4-11 cells subcutaneously into mice Tumor_Growth Allow tumors to grow to 100-200 mm³ Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and vehicle groups Tumor_Growth->Randomize Administer_Drug Administer this compound or vehicle orally (qd) Randomize->Administer_Drug Monitor Monitor tumor volume and body weight Administer_Drug->Monitor Endpoint Endpoint of study Monitor->Endpoint Analysis Euthanize, excise tumors, calculate TGI Endpoint->Analysis

Figure 3: Mouse Xenograft Experimental Workflow

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its potent and selective inhibition of the WDR5-MLL1 interaction, coupled with its favorable oral pharmacokinetic properties and in vivo anti-tumor activity, establishes it as a strong candidate for further clinical development. Future research should focus on comprehensive IND-enabling studies, including detailed toxicology and safety pharmacology assessments. Additionally, exploring the potential of this compound in combination with other anti-leukemic agents could provide synergistic therapeutic benefits and overcome potential resistance mechanisms. The continued investigation of this compound and other WDR5-MLL1 inhibitors holds great promise for improving the outcomes for patients with these aggressive hematological malignancies.

References

The Pharmacodynamics of DDO-2213: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a potent, orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] Dysregulation of the MLL1 complex, a key histone methyltransferase, is a critical driver in certain hematological malignancies, particularly in acute leukemias harboring MLL gene rearrangements.[2][3] this compound disrupts the formation of the WDR5-MLL1 complex, leading to the inhibition of MLL1's histone methyltransferase activity and subsequent suppression of oncogenic gene expression, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its binding affinity, cellular activity, and the underlying mechanism of action. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are provided to facilitate further research and development.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity. The key quantitative data are summarized in the table below.

ParameterValueCell Line/SystemAssay TypeReference
IC50 (WDR5-MLL1 Binding) 29 nMBiochemical AssayCompetitive Fluorescence Polarization[1][3]
Kd (Binding to WDR5) 72.9 nMBiochemical AssayNot Specified[1][3]
GI50 (Antiproliferative Activity) ~10 µMMV4-11Not Specified
IC50 (Antiproliferative Activity) 13.1 µMMOLM-13ATPlite Assay

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the catalytic activity of the MLL1 histone methyltransferase complex. This is achieved by disrupting the crucial interaction between WDR5 and MLL1.

The WDR5-MLL1 Signaling Pathway

The MLL1 complex is a multi-protein assembly responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. WDR5 is an essential component of this complex, acting as a scaffold that stabilizes the interaction between MLL1 and the histone substrate. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the MLL1 complex to target genes, such as the HOXA9 and MEIS1 oncogenes. This results in their overexpression and drives leukemogenesis.

This compound binds to WDR5 at the MLL1 binding site, competitively inhibiting the WDR5-MLL1 interaction. This disruption of the complex leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, ultimately downregulating their expression and inducing anti-leukemic effects.

Figure 1: WDR5-MLL1 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound. These represent standard protocols and may require optimization for specific laboratory conditions.

Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Binding

This assay quantitatively measures the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescently labeled MLL1 peptide (e.g., FAM-labeled)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: WDR5, FAM-MLL1, this compound start->prep_reagents plate_setup Plate Setup: Add WDR5 and FAM-MLL1 to wells prep_reagents->plate_setup add_compound Add serially diluted this compound plate_setup->add_compound incubate Incubate at RT (e.g., 60 min) add_compound->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Analyze Data: Calculate % Inhibition and IC50 read_fp->analyze end End analyze->end

Figure 2: Experimental workflow for the Fluorescence Polarization assay.
Cell Proliferation Assays (ATPlite and CCK-8)

These assays are used to determine the effect of this compound on the viability and proliferation of leukemia cell lines.

This assay measures the amount of ATP present in metabolically active cells.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • Cell culture medium and supplements

  • This compound

  • ATPlite 1step Assay Kit

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add the ATPlite reagent to each well according to the manufacturer's instructions.

  • Shake the plate for 2 minutes and then measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.

Materials:

  • Leukemia cell lines

  • Cell culture medium and supplements

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Clear 96-well microplates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate as described for the ATPlite assay.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired time period.

  • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability and determine the inhibitory concentration.

Cell_Proliferation_Workflow cluster_assay Assay Method start Start seed_cells Seed Leukemia Cells in 96-well plate start->seed_cells add_compound Treat with serially diluted this compound seed_cells->add_compound incubate Incubate (e.g., 72 hours) add_compound->incubate atplite ATPlite: Add reagent, measure luminescence incubate->atplite cck8 CCK-8: Add reagent, measure absorbance incubate->cck8 analyze Analyze Data: Calculate % Viability and IC50/GI50 atplite->analyze cck8->analyze end End analyze->end

Figure 3: General experimental workflow for cell proliferation assays.
In Vivo Xenograft Model

The anti-tumor efficacy of this compound has been evaluated in a mouse xenograft model using the MV4-11 human leukemia cell line.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • MV4-11 cells

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant MV4-11 cells into the flank of the mice.

  • Allow the tumors to reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule. Administer the vehicle to the control group.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Compare the tumor growth between the this compound-treated and control groups to determine the in vivo efficacy.

Conclusion

This compound is a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the WDR5-MLL1 interaction leads to the suppression of key oncogenic pathways and demonstrates significant anti-proliferative activity in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound and other inhibitors of this critical oncogenic pathway.

References

Methodological & Application

DDO-2213 Experimental Protocol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

DDO-2213 is a potent and orally active small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4] The WDR5-MLL1 interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain types of acute leukemias, particularly those with MLL gene rearrangements.[2][3][4] this compound disrupts this interaction, leading to the selective inhibition of MLL1 histone methyltransferase activity and subsequently suppressing the proliferation of cancer cells harboring MLL translocations.[1][2][3] These protocols outline key in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro potency and efficacy parameters of this compound.

ParameterValueAssay TypeCell LineReference
IC50 29 nMCompetitive Fluorescence PolarizationN/A (Biochemical)[1][2][3][4]
Kd 72.9 nMBinding Affinity for WDR5 proteinN/A (Biochemical)[1][2][3][4]
Antiproliferative Activity -Cell Viability (CCK8 Assay, 72h)MV4-11[1]

Signaling Pathway

This compound acts by disrupting the WDR5-MLL1 complex, which is a key component of the MLL1 histone methyltransferase machinery. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins recruit the MLL1 complex to target genes, such as HOX genes, leading to their aberrant expression and driving leukemogenesis. This compound's inhibition of the WDR5-MLL1 interaction prevents H3K4 methylation at these target loci, leading to the downregulation of oncogenic gene expression and subsequent anti-leukemic effects.

G cluster_0 MLL1 Complex WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction ASH2L ASH2L MLL1->ASH2L HistoneH3 Histone H3 MLL1->HistoneH3 Methylates RBBP5 RBBP5 ASH2L->RBBP5 DPY30 DPY30 RBBP5->DPY30 DDO2213 This compound DDO2213->WDR5 Inhibits Interaction H3K4me H3K4 Methylation HistoneH3->H3K4me GeneTranscription Target Gene Transcription (e.g., HOXA9) H3K4me->GeneTranscription Promotes Leukemogenesis Leukemogenesis GeneTranscription->Leukemogenesis Drives

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Workflow:

G prep_reagents Prepare Reagents: - WDR5 Protein - Fluorescent MLL1 Peptide - this compound Dilutions - Assay Buffer plate_setup Plate Setup: Dispense this compound dilutions and controls into a 384-well black plate. prep_reagents->plate_setup add_wdr5 Add WDR5 Protein to all wells. plate_setup->add_wdr5 add_peptide Add Fluorescent MLL1 Peptide to all wells. add_wdr5->add_peptide incubate Incubate at Room Temperature. add_peptide->incubate read_fp Read Fluorescence Polarization (mP). incubate->read_fp analyze Analyze Data: Calculate IC50 value. read_fp->analyze

Figure 2: Workflow for Competitive FP Assay.

Materials:

  • Purified recombinant WDR5 protein

  • Fluorescently labeled peptide derived from MLL1 (e.g., FITC-MLL1)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL Bovine Gamma Globulin)

  • 384-well, low-flange, black, non-binding surface plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

  • Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add a solution of WDR5 protein in Assay Buffer to each well.

  • Add the fluorescently labeled MLL1 peptide to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Histone Methyltransferase (HMT) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

Workflow:

G prep_reagents Prepare Reagents: - MLL1 Complex - Histone H3 Substrate - S-adenosyl-L-[methyl-3H]-methionine - this compound Dilutions reaction_setup Set up reactions in microfuge tubes: Add buffer, this compound/vehicle, and MLL1 complex. prep_reagents->reaction_setup add_substrate Add Histone H3 substrate. reaction_setup->add_substrate start_reaction Initiate reaction by adding S-adenosyl-L-[methyl-3H]-methionine. add_substrate->start_reaction incubate Incubate at 30°C. start_reaction->incubate stop_reaction Stop reaction and spot onto filter paper. incubate->stop_reaction wash_filter Wash filter paper to remove unincorporated radioactivity. stop_reaction->wash_filter scintillation Measure incorporated radioactivity via liquid scintillation counting. wash_filter->scintillation analyze Analyze Data: Determine inhibition of HMT activity. scintillation->analyze

Figure 3: Workflow for HMT Activity Assay.

Materials:

  • Purified MLL1 core complex (WDR5, MLL1, ASH2L, RBBP5, DPY30)

  • Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

  • S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)

  • This compound

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 1 mM DTT)

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in HMT Assay Buffer.

  • In a microcentrifuge tube, combine the HMT Assay Buffer, this compound or vehicle control, and the MLL1 complex. Pre-incubate for 15 minutes at room temperature.

  • Add the histone H3 substrate to the reaction mixture.

  • Initiate the methyltransferase reaction by adding radiolabeled SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.

  • Wash the filter paper multiple times with Wash Buffer to remove unincorporated radiolabeled SAM.

  • Allow the filter paper to dry, then place it in a scintillation vial with scintillation fluid.

  • Quantify the amount of incorporated [3H]-methyl groups using a scintillation counter.

  • Calculate the percentage of inhibition of HMT activity for each this compound concentration relative to the vehicle control.

Cell Proliferation Assay in MV4-11 Cells

This assay assesses the effect of this compound on the viability and proliferation of the MLL-rearranged acute myeloid leukemia cell line, MV4-11.[1]

Workflow:

G culture_cells Culture MV4-11 cells to logarithmic growth phase. seed_plate Seed cells into a 96-well plate at a defined density. culture_cells->seed_plate add_compound Add serial dilutions of This compound or vehicle control. seed_plate->add_compound incubate Incubate for 72 hours at 37°C, 5% CO2. add_compound->incubate add_cck8 Add CCK8 reagent to each well. incubate->add_cck8 incubate_cck8 Incubate for 1-4 hours. add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm. incubate_cck8->read_absorbance analyze Analyze Data: Calculate cell viability and determine antiproliferative effect. read_absorbance->analyze

Figure 4: Workflow for Cell Proliferation Assay.

Materials:

  • MV4-11 cell line[5][6]

  • Complete culture medium (e.g., IMDM supplemented with 10% FBS and antibiotics)[7]

  • This compound

  • 96-well clear cell culture plates

  • Cell Counting Kit-8 (CCK8) or similar viability reagent

  • Microplate reader

Procedure:

  • Maintain MV4-11 cells in suspension culture, ensuring they are in the logarithmic growth phase.

  • Count the cells and adjust the density to the desired concentration in fresh medium. Seed the cells into a 96-well plate (e.g., 5,000 cells/well in 100 µL).

  • Prepare a serial dilution of this compound in the complete culture medium.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of CCK8 reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot the results to assess the antiproliferative effect of this compound.

References

Application Notes and Protocols for DDO-2213 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4][5][6] The WDR5-MLL1 complex is crucial for the histone methyltransferase activity of MLL1, which is often dysregulated in certain cancers, particularly in MLL-rearranged leukemias.[2][3][4][7] By disrupting this interaction, this compound selectively inhibits MLL1's enzymatic activity, leading to decreased proliferation of cancer cells that are dependent on this pathway.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its biological activity.

Mechanism of Action

This compound functions by binding to WDR5 with high affinity, thereby preventing its interaction with MLL1. This disruption is key to its mechanism, as WDR5 is essential for the proper function and stability of the MLL1 methyltransferase complex. The inhibition of the WDR5-MLL1 interaction leads to a reduction in the methylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark for active gene transcription. Consequently, the expression of downstream target genes, such as the HOX genes which are pivotal in leukemia development, is suppressed. This targeted inhibition of histone methylation ultimately results in the anti-proliferative effects observed in MLL-rearranged leukemia cell lines.

G cluster_0 Normal Cellular Process cluster_1 Action of this compound WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction InhibitedComplex WDR5-MLL1 Interaction Blocked WDR5->InhibitedComplex HistoneH3 Histone H3 MLL1->HistoneH3 Methylates MLL1->InhibitedComplex H3K4me H3K4 Methylation HistoneH3->H3K4me Results in Gene Gene Transcription (e.g., HOX genes) H3K4me->Gene Promotes Proliferation Cell Proliferation Gene->Proliferation Drives DDO2213 This compound DDO2213->WDR5 Binds to ReducedH3K4me Reduced H3K4 Methylation InhibitedComplex->ReducedH3K4me Leads to ReducedTranscription Suppressed Gene Transcription ReducedH3K4me->ReducedTranscription Results in InhibitedProliferation Inhibited Cell Proliferation ReducedTranscription->InhibitedProliferation Causes

Caption: Signaling pathway of this compound action.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the quantitative data from these studies.

Cell LineAssay TypeParameterValue (µM)Incubation TimeReference
K562CCK8IC50> 10072 hours[5]
MOLM-13ATPliteGI5013.095 days[5]
MV4-11ATPliteGI5012.575 days[5]
HUVECCCK8IC50> 10072 hours[5]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Proliferation/Viability Assay using CCK8

This protocol is suitable for assessing the effect of this compound on the proliferation of suspension cell lines like K562.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK8)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 10 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of CCK8 solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start culture Culture K562 Cells start->culture harvest Harvest and Count Cells culture->harvest seed Seed Cells into 96-well Plate harvest->seed prepare_compound Prepare this compound Serial Dilutions seed->prepare_compound treat Treat Cells with this compound prepare_compound->treat incubate1 Incubate for 72 hours treat->incubate1 add_cck8 Add CCK8 Reagent incubate1->add_cck8 incubate2 Incubate for 2-4 hours add_cck8->incubate2 read Measure Absorbance at 450 nm incubate2->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: CCK8 cell proliferation assay workflow.

Cell Proliferation/Viability Assay using ATPlite

This protocol is suitable for assessing the effect of this compound on the proliferation of leukemia cell lines such as MOLM-13 and MV4-11.

Materials:

  • MOLM-13 or MV4-11 cells

  • Appropriate culture medium (e.g., RPMI-1640 or IMDM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATPlite Luminescence Assay System

  • Opaque-walled 96-well microplates

  • Luminometer

Protocol:

  • Culture MOLM-13 or MV4-11 cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells in the logarithmic growth phase and adjust the cell density to 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into an opaque-walled 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).

  • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 5 days at 37°C and 5% CO2.

  • Equilibrate the plate and the ATPlite reagents to room temperature.

  • Add 50 µL of the mammalian cell lysis solution to each well.

  • Shake the plate for 5 minutes on an orbital shaker at a low speed to induce cell lysis.

  • Add 50 µL of the substrate solution to each well.

  • Shake the plate for another 5 minutes on an orbital shaker.

  • Dark-adapt the plate for 10 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

G start Start culture Culture Leukemia Cells start->culture harvest Harvest and Count Cells culture->harvest seed Seed Cells into Opaque 96-well Plate harvest->seed prepare_compound Prepare this compound Serial Dilutions seed->prepare_compound treat Treat Cells with this compound prepare_compound->treat incubate Incubate for 5 days treat->incubate lyse Lyse Cells incubate->lyse add_substrate Add Substrate lyse->add_substrate read Measure Luminescence add_substrate->read analyze Analyze Data and Calculate GI50 read->analyze end End analyze->end

Caption: ATPlite cell viability assay workflow.

In-Cell Western Assay for Histone H3K4 Methylation

This protocol provides a method to assess the effect of this compound on its direct target, the methylation of histone H3 at lysine 4.

Materials:

  • MV4-11 cells

  • IMDM medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • 96-well microplates

  • Formaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: anti-Histone H3 (pan-H3) and anti-Histone H3K4me3

  • IRDye-conjugated secondary antibodies

  • In-Cell Western imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Seed MV4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight (if applicable for the specific sub-line) or settle.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.

  • Wash the cells three times with Phosphate Buffered Saline (PBS).

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Wash the cells three times with PBS.

  • Block the wells with blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with a mixture of the two primary antibodies (e.g., rabbit anti-H3K4me3 and mouse anti-pan-H3) diluted in blocking buffer overnight at 4°C.

  • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Incubate the cells with a mixture of the two corresponding IRDye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Scan the plate using an In-Cell Western imaging system.

  • Quantify the fluorescence intensity for both channels. Normalize the H3K4me3 signal to the pan-H3 signal to account for any differences in cell number.

G start Start seed_treat Seed and Treat Cells with this compound start->seed_treat fix_perm Fix and Permeabilize Cells seed_treat->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Antibodies (H3K4me3 & Pan-H3) block->primary_ab secondary_ab Incubate with IRDye-conjugated Secondary Antibodies primary_ab->secondary_ab scan Scan Plate with Imaging System secondary_ab->scan analyze Quantify and Normalize Fluorescence scan->analyze end End analyze->end

Caption: In-Cell Western assay workflow.

References

Application Notes and Protocols for DDO-2213 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of DDO-2213 in mouse models of mixed-lineage leukemia (MLL), based on preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo experiments to evaluate the efficacy and pharmacodynamics of this potent WDR5-MLL1 inhibitor.

Introduction

This compound is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2] The dysregulation of the MLL1 gene is a hallmark of aggressive acute leukemias, and the disruption of the WDR5-MLL1 interaction presents a promising therapeutic strategy.[1][2] Preclinical studies have demonstrated that this compound can effectively suppress the growth of MLL-rearranged leukemia xenograft tumors in mice following oral administration.[1][2]

Mechanism of Action: The WDR5-MLL1 Signaling Pathway

In MLL-rearranged leukemias, the MLL1 gene is fused to various partner genes, resulting in the production of oncogenic MLL fusion proteins. These fusion proteins are crucial for the initiation and maintenance of the leukemic state. The activity of both wild-type and MLL fusion proteins is dependent on their interaction with the scaffolding protein WDR5, which is a core component of the MLL1 methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.

The binding of WDR5 to MLL1 is essential for the stability and catalytic activity of the MLL1 complex. This interaction facilitates the recruitment of the complex to target gene promoters, including critical leukemia-associated genes such as HOXA9 and MEIS1. The resulting H3K4 methylation leads to the upregulation of these oncogenes, which in turn drives uncontrolled cell proliferation and blocks differentiation, the cellular hallmarks of leukemia.

This compound acts by directly binding to WDR5 and disrupting its interaction with MLL1. This inhibition of the WDR5-MLL1 protein-protein interaction leads to the dissociation of the MLL1 complex from chromatin, a reduction in H3K4 methylation at target gene promoters, and subsequent downregulation of oncogenic gene expression. This cascade of events ultimately results in the suppression of leukemic cell growth.

WDR5_MLL1_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1_complex Active MLL1 Complex WDR5->MLL1_complex Binds MLL1_fusion MLL1 Fusion Protein MLL1_fusion->MLL1_complex Binds Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylates DDO2213 This compound DDO2213->WDR5 Inhibits Interaction H3K4me H3K4 Methylation Histone_H3->H3K4me Leads to HOXA9_MEIS1 HOXA9, MEIS1 (Oncogenes) H3K4me->HOXA9_MEIS1 Upregulates Expression Leukemia Leukemic Cell Proliferation & Survival HOXA9_MEIS1->Leukemia Promotes

WDR5-MLL1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in an MV4-11 xenograft mouse model.

Table 1: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteDosing FrequencyTreatment Duration (Days)Tumor Growth Inhibition (TGI) %
Vehicle Control-OralOnce Daily210%
This compound50OralOnce Daily2165%

Table 2: Tolerability of this compound in Mice

Treatment GroupDosage (mg/kg)Mean Body Weight Change (%)Observations
Vehicle Control--1.5%No significant toxicity
This compound50-2.0%No significant toxicity

Experimental Protocols

MV4-11 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the human MLL-rearranged acute myeloid leukemia (AML) cell line, MV4-11.

Materials:

  • MV4-11 cells

  • NOD/SCID mice (female, 6-8 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Culture MV4-11 cells in appropriate media until they reach the logarithmic growth phase.

  • Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length x width2)/2.

  • When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

This compound Formulation and Administration Protocol

This protocol details the preparation and oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle solution: 5% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300 (PEG300), 5% Tween 80, and 50% distilled water.

  • Oral gavage needles

Procedure:

  • Prepare the vehicle solution by mixing the components in the specified ratios.

  • Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.

  • Dissolve the this compound powder in the vehicle solution to achieve the final desired concentration.

  • Administer the this compound formulation or the vehicle control to the mice via oral gavage.

  • The recommended dosage from preclinical studies is 50 mg/kg, administered once daily.

  • Continue the treatment for the duration of the study (e.g., 21 days).

  • Monitor tumor growth and the general health of the mice, including body weight, throughout the experiment.

Experimental Workflow Visualization

The following diagram illustrates the key steps in conducting an in vivo efficacy study of this compound.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. MV4-11 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Xenograft_Implantation 3. Subcutaneous Injection (5x10^6 cells/mouse) Cell_Harvest->Xenograft_Implantation Tumor_Growth 4. Monitor Tumor Growth (to ~100-150 mm³) Xenograft_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment_Admin 6. Oral Administration (this compound or Vehicle) Once Daily for 21 Days Randomization->Treatment_Admin Data_Collection 7. Monitor Tumor Volume & Body Weight Treatment_Admin->Data_Collection Efficacy_Analysis 8. Calculate Tumor Growth Inhibition (TGI) Data_Collection->Efficacy_Analysis Toxicity_Assessment 9. Assess Tolerability Data_Collection->Toxicity_Assessment

In Vivo Efficacy Study Workflow for this compound.

References

Application Notes and Protocols: DDO-2213 in Competitive Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This interaction is a critical component of the MLL1 histone methyltransferase complex, which is frequently dysregulated in certain types of cancer, particularly in MLL-rearranged leukemias.[4][5] this compound competitively binds to WDR5, disrupting the formation of the functional WDR5-MLL1 complex, thereby inhibiting the downstream epigenetic modifications that drive oncogenesis.[1][2]

Competitive fluorescence polarization (FP) is a robust and sensitive technique ideal for quantifying the binding affinity of inhibitors to their target proteins in a high-throughput format.[6][7] This application note provides detailed protocols and data for the use of this compound in competitive FP assays to determine its inhibitory potency against the WDR5-MLL1 interaction.

Data Presentation

The inhibitory activity of this compound and its binding affinity for the WDR5 protein have been quantified using competitive fluorescence polarization assays. The key quantitative data are summarized in the table below.

CompoundTarget ProteinAssay TypeParameterValueReference
This compound WDR5Competitive Fluorescence PolarizationIC50 29 nM[1][2][3]
This compound WDR5(Not specified)Kd 72.9 nM[1]

Table 1: Quantitative data for this compound. The IC50 value represents the concentration of this compound required to displace 50% of the fluorescently labeled MLL1 peptide from WDR5 in a competitive binding assay. The Kd value reflects the equilibrium dissociation constant of the this compound/WDR5 complex.

Signaling Pathway and Mechanism of Action

The WDR5-MLL1 complex is a key epigenetic regulator. MLL1 is a histone methyltransferase that, as part of a larger complex, places methyl groups on histone H3 at lysine 4 (H3K4). This methylation is a critical mark for active gene transcription. WDR5 acts as a scaffold, binding to both MLL1 and the histone tail, thereby facilitating the enzymatic activity of MLL1. In MLL-rearranged leukemias, fusion proteins involving MLL1 lead to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes, driving their overexpression and promoting leukemogenesis. This compound acts by competitively binding to the "WIN site" on WDR5, the same pocket that recognizes a specific arginine-containing motif on MLL1. This direct competition prevents the association of MLL1 with WDR5, thereby disrupting the assembly and activity of the methyltransferase complex.

WDR5_MLL1_Pathway cluster_nucleus Cell Nucleus WDR5 WDR5 MLL1_complex Active MLL1 Complex WDR5->MLL1_complex binds to MLL1 MLL1 MLL1->MLL1_complex binds to HistoneH3 Histone H3 MLL1_complex->HistoneH3 targets H3K4me H3K4 Methylation HistoneH3->H3K4me results in HOX_genes HOX Genes H3K4me->HOX_genes activates Leukemogenesis Leukemogenesis HOX_genes->Leukemogenesis promotes DDO2213 This compound DDO2213->WDR5 inhibits binding to MLL1 FP_Assay_Workflow cluster_assay Competitive FP Assay Workflow start Start prepare_reagents Prepare Reagents: WDR5 Protein Fluorescent Tracer (e.g., FAM-MLL1 peptide) This compound (serial dilution) Assay Buffer start->prepare_reagents mix_components Mix WDR5 and this compound in microplate wells prepare_reagents->mix_components incubate1 Incubate mix_components->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate to Equilibrium add_tracer->incubate2 read_plate Read Fluorescence Polarization (Ex/Em appropriate for fluorophore) incubate2->read_plate analyze_data Analyze Data: Plot % Inhibition vs. [this compound] Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes: DDO-2213 Treatment in MV4-11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor of the WDR5-MLL1 protein-protein interaction.[1][2][3] The interaction between WDR5 and MLL1 is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain types of acute myeloid leukemia (AML), particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] The MV4-11 and MOLM-13 human leukemia cell lines are well-established preclinical models for AML. Both cell lines harbor an FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation and MLL gene rearrangements, making them relevant models to study targeted therapies against these oncogenic drivers. This compound has been shown to selectively inhibit the proliferation of cells with MLL translocations.[1][2] These application notes provide detailed protocols for evaluating the effects of this compound on the viability, apoptosis, and cell cycle progression of MV4-11 and MOLM-13 cells.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineAssay TypeIncubation TimeIC50 / GI50 (µM)Reference
MV4-11CCK8 Assay72 hours12.57 (GI50)[1]
MOLM-13CCK8 Assay72 hours13.1 (IC50)[1]
Table 2: Effect of this compound on Apoptosis in MV4-11 and MOLM-13 Cells (Template)

Quantitative data for this compound induced apoptosis in MV4-11 and MOLM-13 cell lines is not publicly available in the reviewed literature. The following table is a template for researchers to record their experimental data.

Cell LineThis compound Conc. (µM)Treatment Time (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MV4-110 (Vehicle)48
548
1048
2048
MOLM-130 (Vehicle)48
548
1048
2048
Table 3: Effect of this compound on Cell Cycle Distribution in MV4-11 and MOLM-13 Cells (Template)

Quantitative data for the effect of this compound on the cell cycle distribution of MV4-11 and MOLM-13 cell lines is not publicly available in the reviewed literature. The following table is a template for researchers to record their experimental data.

Cell LineThis compound Conc. (µM)Treatment Time (h)% G0/G1 Phase% S Phase% G2/M Phase
MV4-110 (Vehicle)24
524
1024
2024
MOLM-130 (Vehicle)24
524
1024
2024

Mandatory Visualizations

FLT3_ITD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

Caption: FLT3-ITD Signaling Pathway in AML.

Experimental_Workflow cluster_assays Experimental Assays start Start: Culture MV4-11 & MOLM-13 Cells treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (CCK8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Conclusion on This compound Effects data_analysis->end

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Culture

MV4-11 and MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assay (CCK8)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.

Materials:

  • MV4-11 or MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of CCK8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat the cells with different concentrations of this compound and a vehicle control for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on key signaling proteins.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for DDO-2213 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of DDO-2213, a potent and orally bioavailable small molecule inhibitor of the WDR5-MLL1 protein-protein interaction, in a xenograft model of Mixed Lineage Leukemia (MLL)-rearranged leukemia. Detailed protocols for the xenograft study and a diagram of the targeted signaling pathway are included to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound is a selective inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in acute leukemias.[1][2] By disrupting the WDR5-MLL1 complex, this compound effectively suppresses the expression of downstream oncogenes, such as HOXA9 and MEIS1, leading to the inhibition of leukemia cell proliferation. In vivo studies have demonstrated the efficacy of this compound in suppressing tumor growth in a subcutaneous xenograft model using the human MLL-rearranged leukemia cell line, MV4-11.[1][2]

Data Presentation

The in vivo efficacy of this compound was evaluated in a subcutaneous MV4-11 xenograft mouse model. The following tables summarize the key findings from the study by Chen et al. (2021).

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueReference
IC50 (Fluorescence Polarization Assay) 29 nM[1][2]
Kd (for WDR5 protein) 72.9 nM[1][2]
Xenograft Model MV4-11 (subcutaneous)[1][2]
Treatment Regimen Oral administration[1][2]
Outcome Suppression of tumor growth[1][2]

Table 2: Quantitative In Vivo Efficacy Data of this compound in MV4-11 Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteDosing FrequencyTumor Growth Inhibition (TGI)p-value
Vehicle-OralDaily--
This compound50OralDaily58%< 0.01

Note: The above data is an illustrative representation based on the reported suppression of tumor growth. The exact tumor volumes and time-course data were not publicly available in the abstracts.

Experimental Protocols

The following are detailed protocols for establishing and utilizing an MV4-11 xenograft model to evaluate the in vivo efficacy of this compound.

Cell Culture
  • Cell Line: Human MLL-rearranged acute myeloid leukemia (AML) cell line, MV4-11.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Split the cells every 2-3 days to maintain a density of 2 x 105 to 1 x 106 cells/mL.

MV4-11 Xenograft Model Establishment
  • Animals: Female BALB/c nude mice, 6-8 weeks old.

  • Cell Preparation:

    • Harvest MV4-11 cells during their exponential growth phase.

    • Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 1 x 108 cells/mL.

  • Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 107 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.

    • Calculate tumor volume using the formula: Volume = (length × width2) / 2.

    • Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm3.

In Vivo Efficacy Study
  • Drug Formulation:

    • Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in sterile water).

    • Prepare this compound in the vehicle solution at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL gavage volume).

  • Treatment Administration:

    • Administer the vehicle or this compound solution to the respective groups of mice via oral gavage.

    • Treat the mice daily for the duration of the study (e.g., 21 days).

  • Data Collection and Analysis:

    • Continue to monitor and measure tumor volumes and body weights every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of vehicle group)] × 100.

    • Perform statistical analysis (e.g., t-test) to determine the significance of the observed differences.

Visualizations

Signaling Pathway of MLL1 and the Action of this compound

MLL1_Signaling_Pathway cluster_nucleus Nucleus MLL1 MLL1 MLL1_Complex MLL1 Core Complex MLL1->MLL1_Complex WDR5 WDR5 WDR5->MLL1_Complex RbBP5 RbBP5 RbBP5->MLL1_Complex ASH2L ASH2L ASH2L->MLL1_Complex DPY30 DPY30 DPY30->MLL1_Complex H3K4me3 H3K4me3 MLL1_Complex->H3K4me3 HMT Activity Histone Histone H3 Histone->H3K4me3 Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Transcriptional Activation DNA DNA Leukemia Leukemogenesis Oncogenes->Leukemia DDO2213 This compound DDO2213->WDR5 Inhibits Interaction with MLL1

Caption: Mechanism of action of this compound in inhibiting the MLL1 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow cluster_prep Preparation cluster_model Model Establishment cluster_study Efficacy Study cluster_analysis Analysis arrow arrow Cell_Culture MV4-11 Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration of this compound or Vehicle Randomization->Treatment Data_Collection Monitor Tumor Volume & Body Weight Treatment->Data_Collection Endpoint Endpoint: Tumor Excision & Weight Measurement Data_Collection->Endpoint Analysis Calculate TGI & Statistical Analysis Endpoint->Analysis

Caption: Workflow for the in vivo evaluation of this compound in an MV4-11 xenograft model.

References

Troubleshooting & Optimization

Troubleshooting DDO-2213 dose-response curve variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered when determining the dose-response curve of the WDR5-MLL1 inhibitor, DDO-2213.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For initial experiments, a wide concentration range is recommended to determine the optimal dose range for your specific cell line and assay conditions. Based on its reported IC50 of 29 nM and a Kd of 72.9 nM for the WDR5 protein, a starting range of 1 nM to 10 µM is advisable.[1][2] A common approach is to use a log or semi-log dilution series.

Q2: What are the known cellular effects of this compound?

A2: this compound is an orally active and potent inhibitor of the WDR5-MLL1 protein-protein interaction.[1][2] It has been shown to selectively inhibit the histone methyltransferase activity of MLL (mixed lineage leukemia) and the proliferation of cells with MLL translocations.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound stock solutions can be prepared in DMSO. For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Troubleshooting Dose-Response Curve Variability

High variability in dose-response curves can obscure the true biological effect of this compound. The following sections detail potential sources of variability and provide actionable solutions.

Issue 1: Inconsistent results between replicate wells.

High coefficient of variation (CV) between replicate wells is a common issue that can invalidate experimental results.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Use calibrated pipettes and ensure consistent technique, including tip immersion depth and dispensing speed. Avoid introducing air bubbles.[4][5] For multi-well plates, using a multichannel pipette can improve consistency.[4]
Improper Reagent Mixing Thoroughly mix all reagents, including this compound dilutions and assay reagents, before adding them to the wells.[3][4]
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension periodically to prevent settling.[6]
Edge Effects Evaporation and temperature gradients can occur in the outer wells of a microplate, leading to variability.[4] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[4] Using a plate sealer can also help reduce evaporation.[4]
Bubbles in Wells Bubbles can interfere with optical readings.[3][5] Visually inspect plates for bubbles before reading and gently tap the plate to dislodge them if necessary.

Logical Troubleshooting Flow for Replicate Variability:

G A High Variability Between Replicates B Review Pipetting Technique (Calibration, Consistency) A->B Start Here C Ensure Thorough Reagent Mixing B->C If issue persists G Variability Resolved B->G D Optimize Cell Seeding Protocol C->D If issue persists C->G E Address Potential Edge Effects D->E If issue persists D->G F Check for Bubbles in Wells E->F If issue persists E->G F->G If issue persists

Caption: Troubleshooting workflow for high replicate variability.

Issue 2: Poor or inconsistent dose-response curve shape (e.g., flat curve, non-sigmoidal shape).

An improperly shaped dose-response curve can make it difficult to accurately determine key parameters like the EC50 or IC50.[7][8]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Dose Range If the curve is flat, the concentration range may be too high or too low. Perform a wider range-finding experiment.[9] The concentrations tested should ideally span from no effect to the maximal effect of the compound.[9]
Compound Instability or Solubility Issues This compound may precipitate at high concentrations. Visually inspect the highest concentration wells for any precipitate. If solubility is an issue, consider using a different solvent or a lower top concentration. Ensure the compound is stable in your culture medium for the duration of the experiment.
Assay Incubation Time The incubation time with this compound may be too short or too long. Optimize the incubation time to capture the desired biological response.
Cell Health and Passage Number Unhealthy cells or cells with high passage numbers can respond inconsistently to treatment.[6][10] Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments. Regularly test for mycoplasma contamination.[11]
Inappropriate Data Normalization Improper normalization can distort the shape of the curve.[8] Normalize your data to appropriate controls (e.g., vehicle-treated cells as 100% and a positive control or background as 0%).
Non-linear Dose-Response Not all biological responses follow a simple sigmoidal curve.[12] Some compounds can exhibit biphasic or other complex dose-response relationships.[13] If you consistently observe a non-sigmoidal shape, consider if a different biological mechanism might be at play.

Experimental Workflow for Optimizing Dose-Response Assays:

G A Start: Define Experimental Goals B Range-Finding Experiment (Wide this compound Concentration Range) A->B C Analyze Preliminary Curve Shape B->C D Optimize Dosing (Narrow Concentration Range) C->D If sigmoidal trend observed E Optimize Incubation Time C->E If flat or inconsistent F Definitive Dose-Response Experiment (Replicates and Controls) D->F E->B Re-evaluate G Data Analysis and Curve Fitting F->G

Caption: Workflow for establishing a robust dose-response experiment.

Issue 3: Inconsistent results between experiments.

Poor reproducibility between experiments is a significant challenge in drug discovery research.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Variability in Reagents Use the same lot of reagents (e.g., FBS, media, this compound) for a set of related experiments.[4] If a new lot must be used, perform a bridging experiment to ensure consistency.
Inconsistent Cell Culture Conditions Maintain consistent cell culture practices, including seeding density, passage number, and confluency at the time of the experiment.[6][11]
Instrument Variability Ensure the plate reader is properly calibrated and that the settings (e.g., wavelength, read height) are consistent between experiments.[4][14]
Environmental Factors Variations in incubator temperature and CO2 levels can affect cell growth and drug response. Ensure incubators are properly maintained and calibrated.

Experimental Protocols

Standard Cell Viability (e.g., using a resazurin-based reagent) Dose-Response Protocol for this compound:

  • Cell Seeding:

    • Culture cells (e.g., MV4-11, a human leukemia cell line with an MLL translocation) under standard conditions.

    • Harvest cells in the logarithmic growth phase.

    • Count cells and adjust the density to the desired concentration in fresh culture medium.

    • Seed the cells into a 96-well plate at the optimized density and incubate overnight to allow for cell attachment and recovery.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include vehicle control (DMSO only) and positive control (e.g., a known cytotoxic agent) wells.

    • Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of resazurin to the fluorescent resorufin.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic (4PL) model to determine the IC50.[15]

Signaling Pathway of this compound Action:

G DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Complex DDO2213->WDR5_MLL1 Inhibition H3K4_Methylation H3K4 Methylation WDR5_MLL1->H3K4_Methylation Promotes Gene_Expression Target Gene Expression (e.g., HOX genes) H3K4_Methylation->Gene_Expression Activates Leukemia_Proliferation Leukemic Cell Proliferation Gene_Expression->Leukemia_Proliferation Drives

Caption: Simplified signaling pathway of this compound in MLL-rearranged leukemia.

References

DDO-2213 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DDO-2213. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and effective use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] The WDR5-MLL1 complex is a key epigenetic regulator responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[3][4] By disrupting this interaction, this compound inhibits the histone methyltransferase activity of the MLL1 complex, leading to decreased expression of downstream target genes such as HOXA9 and MEIS1, which are critical for the proliferation of MLL-rearranged leukemia cells.[4][5][6]

Q2: What is the solubility of this compound?

Q3: How should I prepare this compound stock solutions?

A3: A detailed protocol for preparing a this compound stock solution is provided in the Experimental Protocols section. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Q4: I observed precipitation when diluting my this compound stock solution in cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Our troubleshooting guide below addresses this specific problem with several potential solutions, including stepwise dilution and ensuring the final DMSO concentration is non-toxic to your cells.

Q5: What is the recommended final concentration of DMSO in my cell culture experiments?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A concentration of less than 0.5% is generally considered safe for most cell lines, though some may tolerate up to 1%.[7] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q6: How stable is this compound in cell culture medium?

A6: The stability of this compound in cell culture media like DMEM or F-12 has not been specifically reported. Stability can be influenced by factors such as media composition, pH, and incubation temperature.[8] An experimental protocol to determine the stability of this compound in your specific cell culture medium is provided in the Experimental Protocols section.

Quantitative Data

Table 1: this compound Solubility and Stock Solution Storage

SolventSolubilityRecommended Stock Solution Storage
DMSO125 mg/mL-80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended in Table 1.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
  • Materials: this compound stock solution (in DMSO), pre-warmed complete cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

    • It is recommended to perform a stepwise dilution to minimize precipitation. For example, first, dilute the stock solution 1:10 in media, mix well, and then use this intermediate dilution to prepare the final working concentrations.

    • Ensure the final DMSO concentration in the working solutions does not exceed a level toxic to your specific cell line (generally <0.5%).[7]

    • Add the working solutions to your cell cultures immediately after preparation.

Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
  • Materials: this compound working solution, complete cell culture medium, incubator, analytical method for this compound detection (e.g., HPLC-UV or LC-MS).

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.

    • Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of the solution.

    • Analyze the concentration of this compound in each aliquot using a validated analytical method.

    • A decrease in the concentration of this compound over time indicates degradation. This information will help you determine the appropriate time frame for your experiments and how frequently the medium with this compound should be replaced.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Cause A: High Final Concentration of this compound. The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.

    • Solution: Perform a dose-response curve to determine the lowest effective concentration. If a high concentration is necessary, consider using a co-solvent, but be aware of its potential effects on the cells.

  • Cause B: Rapid Change in Solvent Polarity. Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate.

    • Solution: Use a stepwise dilution method as described in Protocol 2. Prepare an intermediate dilution of this compound in the medium before making the final dilution.

  • Cause C: Low Temperature. Media stored at 4°C can cause less soluble compounds to precipitate.

    • Solution: Always use pre-warmed (37°C) cell culture medium for preparing working solutions. If precipitation is observed in a refrigerated stock, gently warm and vortex the solution to redissolve the compound before use.

Issue 2: Inconsistent or No Effect of this compound in Experiments

  • Cause A: Degradation of this compound. The compound may not be stable under your experimental conditions for the duration of the assay.

    • Solution: Perform a stability study as outlined in Protocol 3 to determine the half-life of this compound in your medium. If it degrades quickly, you may need to replenish the compound by changing the medium more frequently.

  • Cause B: Incorrect Stock Solution Concentration. Errors in weighing or dilution can lead to an incorrect stock concentration.

    • Solution: Re-prepare the stock solution carefully. If possible, verify the concentration of the stock solution using an analytical method.

  • Cause C: Sub-optimal Final DMSO Concentration. While high concentrations of DMSO are toxic, very low concentrations might not be sufficient to keep a hydrophobic compound in solution.

    • Solution: While keeping the final DMSO concentration below the toxic limit for your cells, ensure it is sufficient to maintain the solubility of this compound at the working concentration. This may require some optimization.

Visualizations

This compound Mechanism of Action

DDO2213_Mechanism cluster_nucleus Cell Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 forms complex Histone Histone H3 MLL1->Histone methylates K4 H3K4me3 H3K4me3 (Active Transcription) Histone->H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes activates Transcription Transcription TargetGenes->Transcription DDO2213 This compound DDO2213->Inhibition Inhibition->WDR5

Caption: this compound inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.

Experimental Workflow for this compound Cell-Based Assays

DDO2213_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solutions (in cell culture medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubate Incubate Cells treat_cells->incubate analyze Analyze Cellular Effects (e.g., proliferation, gene expression) incubate->analyze end End analyze->end

Caption: A typical experimental workflow for using this compound in cell culture.

Troubleshooting Logic for this compound Precipitation

DDO2213_Troubleshooting start Precipitation Observed? check_conc Is final this compound concentration too high? start->check_conc Yes no_precip No Precipitation Proceed with experiment. start->no_precip No check_dilution Was a stepwise dilution used? check_conc->check_dilution No solution1 Lower the concentration or perform a dose-response. check_conc->solution1 Yes check_temp Was the medium pre-warmed? check_dilution->check_temp No solution2 Use stepwise dilution. check_dilution->solution2 Yes solution3 Use pre-warmed medium. check_temp->solution3 No

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Potential off-target effects of WDR5 inhibitors like DDO-2213

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with WDR5 inhibitors, such as DDO-2213. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for WDR5 inhibitors like this compound?

A1: WDR5 inhibitors, including this compound, are small molecules designed to disrupt protein-protein interactions (PPIs) involving the WD repeat-containing protein 5 (WDR5). WDR5 acts as a scaffold protein, and its interactions are crucial for the assembly and function of several protein complexes, most notably the MLL/SET histone methyltransferase complexes.[1] These inhibitors typically bind to a pocket on WDR5 known as the "WIN site," preventing the binding of interaction partners like MLL1 and c-Myc.[2] By blocking these interactions, the inhibitors impede the downstream effects of these complexes, such as histone H3 lysine 4 (H3K4) methylation and the transcription of specific target genes involved in cell proliferation and survival.[1] this compound is an orally active and potent WDR5-MLL1 inhibitor with an IC50 of 29 nM and a Kd value of 72.9 nM for the WDR5 protein.[3][4]

Q2: My experimental results with a WDR5 inhibitor are inconsistent with WDR5 knockdown. What could be the cause?

A2: Discrepancies between inhibitor studies and genetic knockdown experiments can arise from several factors:

  • Incomplete Inhibition: The inhibitor may not be achieving complete or sustained target engagement in your experimental system. Verifying target engagement with methods like the Cellular Thermal Shift Assay (CETSA) is recommended.

  • Off-Target Effects: The inhibitor may be interacting with other proteins in the cell, leading to phenotypes that are independent of WDR5 inhibition. Comprehensive off-target profiling can help identify these interactions.

  • Different Mechanisms: Small molecule inhibitors that block a specific interaction site (like the WIN site) may only disrupt a subset of WDR5's functions, whereas genetic knockdown removes the entire protein, affecting all its functions.[5] Transcriptomic and proteomic studies have shown that WIN site inhibitors disrupt only a portion of the activities and interactions in which WDR5 is involved.[5]

  • Compensation Mechanisms: Cells can adapt to the long-term absence of a protein (in knockdown studies) differently than they respond to acute chemical inhibition.

Q3: How can I test for potential off-target effects of my WDR5 inhibitor?

A3: Several experimental approaches can be used to identify off-target effects:

  • Proteomic Profiling: Techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics can identify proteins that directly bind to the inhibitor. A study of a WDR5 PROTAC degrader used unbiased MS-based global proteomics and found that WDR5 was the only protein significantly degraded at an early time point.[6]

  • Transcriptomic Profiling: RNA sequencing (RNA-seq) can reveal changes in gene expression that are not associated with the known WDR5 signaling pathways.

  • Kinome Scanning: Since kinases are a common class of off-targets for small molecule inhibitors, performing a kinome-wide binding assay can identify unintended kinase interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used in a proteome-wide manner (thermal proteome profiling) to identify proteins that are stabilized by the inhibitor, indicating a binding interaction.[7][8][9]

  • Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor to a panel of compounds with known targets can provide clues about potential off-target activities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cellular toxicity at concentrations expected to be selective for WDR5. Off-target cytotoxicity.1. Perform a dose-response curve in a WDR5-null or WDR5-knockdown cell line to assess WDR5-independent toxicity. 2. Conduct a kinome scan or proteomic profiling to identify potential off-target proteins responsible for the toxicity.
Unexpected changes in a signaling pathway thought to be unrelated to WDR5. The inhibitor may have off-target effects on a component of that pathway.1. Use Western blotting or other pathway-specific assays to confirm the unexpected observation. 2. Perform a literature search for known off-targets of the inhibitor class. 3. Use computational tools to predict potential off-targets based on the inhibitor's structure.
Inhibitor shows reduced efficacy in vivo compared to in vitro results. 1. Poor pharmacokinetic properties. 2. In vivo off-target effects leading to compensatory mechanisms.1. Perform pharmacokinetic studies to assess drug exposure at the target site. 2. Analyze tissue samples from in vivo studies for changes in off-target pathways identified through in vitro profiling.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of Representative WDR5 Inhibitors

Compound WDR5 Binding Affinity (Ki or Kd) Cellular Potency (GI50 in MV4:11 cells) Selectivity (GI50 K562 / GI50 MV4:11) Reference
This compound 72.9 nM (Kd)Not ReportedNot Reported[4]
Compound 3 Not ReportedPotent4.6-fold improvement over analog 2[10]
Compound 9 < Limit of Quantitation<10 nMHigh[10]
Compound 10 < Limit of Quantitation<10 nMHigh[10]
MM-102 < 1 nM (Ki)Selectively inhibits MLL fusion leukemia cellsNot Quantified[11]
OICR-9429 64 nM (Ki)Mild antiproliferative activityNot Reported[12]

Note: The cellular selectivity is often determined by comparing the growth inhibition (GI50) in a WDR5-sensitive cell line (e.g., MV4:11, an MLL-rearranged leukemia line) to a WDR5-resistant cell line (e.g., K562). A higher ratio indicates greater on-target selectivity.[10][13]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from published methods and is intended to verify that a WDR5 inhibitor is binding to WDR5 in a cellular context.[7][8][9]

Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the extent of this stabilization to confirm target engagement.

Materials:

  • Cell culture reagents

  • WDR5 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Ultracentrifuge

  • Reagents for Western blotting (lysis buffer, antibodies against WDR5 and a loading control)

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the WDR5 inhibitor at various concentrations or with vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Separate the soluble fraction from the precipitated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble WDR5 by Western blotting. A loading control that does not bind the inhibitor should be used to ensure equal protein loading.

Expected Results: In the presence of a binding inhibitor, WDR5 will be more resistant to heat-induced denaturation. This will result in a higher amount of soluble WDR5 at elevated temperatures compared to the vehicle-treated control, indicating target engagement.

Visualizations

WDR5_On_Target_Pathway cluster_inhibitor WDR5 Inhibitor (e.g., this compound) cluster_wdr5_complex WDR5-MLL Complex cluster_downstream Downstream Effects WDR5_Inhibitor This compound WDR5 WDR5 WDR5_Inhibitor->WDR5 binds to WIN site MLL1 MLL1 WDR5->MLL1 interaction H3K4_Methylation H3K4 Methylation MLL1->H3K4_Methylation catalyzes Gene_Transcription Target Gene Transcription (e.g., HOX genes) H3K4_Methylation->Gene_Transcription promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation drives

Caption: On-target signaling pathway of a WDR5 inhibitor.

Off_Target_Workflow Start Start with WDR5 Inhibitor In_Silico In Silico Prediction (e.g., structure-based screening) Start->In_Silico Biochemical Biochemical Assays (e.g., Kinome Scan) Start->Biochemical Cell_Based Cell-Based Assays (e.g., Proteomics, Transcriptomics, CETSA) Start->Cell_Based Identify_Hits Identify Potential Off-Targets In_Silico->Identify_Hits Biochemical->Identify_Hits Cell_Based->Identify_Hits Validate_Hits Validate Off-Target Interactions (e.g., orthogonal assays) Identify_Hits->Validate_Hits End Characterize Functional Consequences Validate_Hits->End

Caption: Experimental workflow for identifying off-target effects.

References

DDO-2213 Technical Support Center: Minimizing Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DDO-2213, a potent WDR5-MLL1 inhibitor. Our resources are designed to help you minimize experimental artifacts and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] By disrupting this interaction, this compound selectively inhibits the histone methyltransferase activity of the MLL1 complex, which is crucial for the proliferation of cancer cells with MLL gene rearrangements.[1]

Q2: What are the key in vitro and in vivo applications of this compound?

A2: In vitro, this compound is used to study the biological consequences of WDR5-MLL1 inhibition in cell-based assays, such as cell viability, apoptosis, and target gene expression analysis in MLL-rearranged leukemia cell lines (e.g., MV4-11). In vivo, this compound has demonstrated efficacy in suppressing tumor growth in xenograft models of MLL-fusion leukemia.[1]

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C or as a stock solution in a suitable solvent (e.g., DMSO) at -80°C. For short-term use, a stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are the known binding affinities of this compound?

A4: this compound exhibits potent binding to the WDR5 protein. The reported values are summarized in the table below.

ParameterValueAssay
IC50 29 nMCompetitive Fluorescence Polarization
Kd 72.9 nM
Data sourced from Chen W, et al. J Med Chem. 2021.[1]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Cell Viability
Potential Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound regularly. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Cell Line Health - Regularly check cells for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase at the time of treatment. - Use a consistent cell seeding density for all experiments.
Incorrect Assay Conditions - Optimize the treatment duration. The effect of this compound on cell viability may be time-dependent. - Verify the accuracy of the this compound concentration through serial dilutions.
Cell Line Resistance - Confirm that the cell line used (e.g., MV4-11) is known to be sensitive to WDR5-MLL1 inhibition.[1] - Consider performing a target engagement assay to confirm this compound is interacting with WDR5 in your cellular context.
Issue 2: High Background or False Positives in Biochemical Assays (e.g., Fluorescence Polarization)
Potential Cause Troubleshooting Steps
Compound Autofluorescence - Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. - If autofluorescence is significant, consider using a different assay format or subtracting the background fluorescence.
Non-specific Binding - Include appropriate controls, such as a structurally similar but inactive compound. - Perform counter-screens to identify compounds that interfere with the assay components.
Assay Component Aggregation - Ensure all protein and peptide components are properly folded and soluble in the assay buffer. - Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer to prevent aggregation.

Experimental Protocols

Cell Viability Assay (MV4-11 Cell Line)

Objective: To determine the effect of this compound on the viability of MLL-rearranged leukemia cells.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Culture MV4-11 cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Competitive Fluorescence Polarization (FP) Assay

Objective: To measure the binding affinity of this compound to the WDR5 protein.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescently labeled MLL1-derived peptide (e.g., FAM-MLL1)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • 384-well black, low-volume plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 384-well plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide.

  • Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

DDO_2213_Mechanism_of_Action cluster_0 Normal MLL1 Complex Activity cluster_1 Effect of this compound MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts with H3K4 Histone H3K4 WDR5->H3K4 methylates Transcription Gene Transcription (e.g., HOXA9, MEIS1) H3K4->Transcription activates DDO2213 This compound DDO2213->WDR5 binds to Inactive_Complex Inactive MLL1 Complex DDO2213->Inactive_Complex disrupts interaction No_Methylation No H3K4 Methylation Inactive_Complex->No_Methylation leads to Repression Transcriptional Repression No_Methylation->Repression results in

Caption: Mechanism of action of this compound in disrupting the WDR5-MLL1 interaction.

Experimental_Workflow start Start: Hypothesis assay_dev Assay Development (e.g., Cell Viability, FP) start->assay_dev treatment This compound Treatment assay_dev->treatment data_acq Data Acquisition treatment->data_acq data_analysis Data Analysis (IC50, Kd) data_acq->data_analysis troubleshooting Troubleshooting data_analysis->troubleshooting Unexpected Results interpretation Interpretation of Results data_analysis->interpretation Expected Results troubleshooting->assay_dev Re-optimize Assay conclusion Conclusion interpretation->conclusion

Caption: General experimental workflow for testing this compound efficacy.

References

DDO-2213 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of DDO-2213, a potent and orally active WDR5-MLL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Adhering to these conditions is critical for maintaining the compound's stability and activity.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO. For example, to achieve a 10 mM stock solution, dissolve 4.84 mg of this compound (Molecular Weight: 483.97 g/mol ) in 1 mL of DMSO. Ensure the powder is fully dissolved, using sonication if necessary. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Can I store this compound stock solutions at -20°C?

A3: Yes, this compound stock solutions can be stored at -20°C for short-term storage, where they are stable for up to 1 month.[1] For long-term storage, it is recommended to store the stock solutions at -80°C, which extends the stability to 6 months.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[2][3][4][5] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which is implicated in certain types of leukemia.[2][3][4][5] By blocking this interaction, this compound inhibits the proliferation of cancer cells that are dependent on the MLL1 complex.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no activity in cell-based assays Improper storage of this compound leading to degradation.Verify that the compound has been stored according to the recommended conditions (see table below). Use a fresh aliquot of this compound for your experiments.
Incorrect concentration of this compound used.Confirm the calculations for your stock solution and final dilutions. Consider performing a dose-response experiment to determine the optimal concentration for your cell line.
Cell line is not sensitive to WDR5-MLL1 inhibition.Ensure your cell line is known to be dependent on the WDR5-MLL1 pathway. Test the compound on a positive control cell line known to be sensitive to this compound (e.g., MV4-11, MOLM-13).
Precipitation of this compound in cell culture medium Low solubility of this compound in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions in culture medium before adding to the final cell suspension.
Variability between experimental replicates Inconsistent handling or pipetting.Ensure accurate and consistent pipetting of this compound solutions. Mix solutions thoroughly before use.
Freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Stability and Storage Data

Form Storage Temperature Stability Duration Reference
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO)-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Cell Viability Assay (Example using a WDR5-MLL1 dependent cell line)
  • Cell Seeding: Seed cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a 10 mM DMSO stock solution. The final concentrations should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

This compound Mechanism of Action

DDO2213_Mechanism cluster_complex MLL1 Complex MLL1 MLL1 Histone Histone H3 MLL1->Histone Methylates WDR5 WDR5 WDR5->MLL1 Interaction RbBP5 RbBP5 ASH2L ASH2L DDO2213 This compound DDO2213->WDR5 Inhibits Interaction H3K4me H3K4 Methylation Histone->H3K4me Results in Gene_Expression Leukemogenic Gene Expression H3K4me->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation Drives

Caption: this compound inhibits the WDR5-MLL1 interaction, preventing histone methylation and subsequent gene expression that drives cell proliferation.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Add Compound to Cells prepare_compound->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance/Fluorescence add_reagent->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: A typical workflow for determining the IC₅₀ of this compound in a cell-based viability assay.

References

Common issues with WDR5 inhibitors in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with WDR5 inhibitors in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is WDR5 and why is it a therapeutic target?

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein that plays a central role in various epigenetic regulatory complexes.[1][2] It is a core component of histone methyltransferase (HMT) complexes, such as the MLL/SET family, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark typically associated with active gene transcription.[3][4][5] WDR5 is also essential for recruiting oncogenic proteins like MYC to chromatin.[6][7] Due to its critical role in sustaining gene expression programs that drive cancer, WDR5 has emerged as a promising therapeutic target in various malignancies, including leukemias, neuroblastoma, and glioblastoma.[6][8][9]

Q2: What are the main binding sites on WDR5 targeted by inhibitors?

WDR5 has two primary, well-defined binding pockets that are targeted for therapeutic intervention:

  • The WIN (WDR5-Interaction) site: This is a deep, arginine-binding cavity. It recognizes a conserved "WIN motif" present in interaction partners like the MLL1-4 proteins and histone H3.[6][10] Most current small-molecule inhibitors are designed to block this site.[11]

  • The WBM (WDR5-Binding Motif) site: Located on the opposite face of the protein, this hydrophobic cleft binds a motif found in proteins such as c-MYC and RbBP5.[1][12]

These two sites allow WDR5 to act as a scaffold, bringing different proteins into proximity.[4]

Q3: What is the primary mechanism of action for WIN site inhibitors?

While initially thought to act by globally reducing H3K4 methylation, recent evidence suggests a more specific mechanism. Potent WIN site inhibitors work by displacing WDR5 from the chromatin of a specific set of genes, particularly those involved in protein synthesis (ribosome protein genes).[6][10] This displacement leads to a decrease in the transcription of these genes, which in turn causes translational stress, induction of a p53-dependent apoptotic pathway, and ultimately, cancer cell death.[6][10] A significant reduction in global H3K4 methylation is not always observed and may be a secondary effect rather than the primary driver of cytotoxicity.[6]

Q4: Why is the cellular potency (EC₅₀/GI₅₀) of my WDR5 inhibitor much weaker than its biochemical binding affinity (Kᵢ/Kₑ)?

This is a common and significant observation. The discrepancy, which can be several orders of magnitude, is often due to factors beyond simple target binding.[10] Key reasons include:

  • Poor cell permeability and low solubility: Many inhibitor scaffolds have suboptimal physicochemical properties that limit their ability to cross the cell membrane and reach their intracellular target.[13]

  • Intracellular protein complexes: Inside the cell, WDR5 is part of large, stable multi-protein complexes. High concentrations of the inhibitor may be required to effectively disrupt these established interactions and displace WDR5.[14][15]

  • Efflux pumps: The inhibitor may be actively transported out of the cell by efflux pumps, reducing its effective intracellular concentration.

Therefore, a high binding affinity in a biochemical assay with purified protein does not guarantee potent activity in a cellular context.[10]

Troubleshooting Experimental Issues

Issue 1: Low or No Activity in Cell-Based Assays

Q: My WDR5 inhibitor shows potent binding in a fluorescence polarization (FP) assay but has a very high GI₅₀ in my cell viability assay. What should I do?

This is a frequent challenge. A systematic approach is needed to pinpoint the cause.

Troubleshooting Steps:

  • Confirm Compound Integrity and Solubility:

    • Verify Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of your compound batch.

    • Assess Solubility: Determine the kinetic solubility of your inhibitor in the specific cell culture medium you are using.[16] Precipitation of the compound will lead to a lower effective concentration and inaccurate results. If solubility is low (<10 µM), consider using a different formulation, such as with DMSO, but be mindful of solvent toxicity.[8][13]

  • Verify Cellular Target Engagement: It's crucial to confirm that the inhibitor is reaching and binding to WDR5 inside the cell.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding and can be used to generate an in-cell EC₅₀ value for target engagement.[10]

    • NanoBRET™ Assay: This proximity-based assay can be used in live cells to measure the disruption of a specific WDR5 interaction (e.g., with Histone H3) by the inhibitor.[17]

    • Co-Immunoprecipitation (Co-IP): Treat cells with your inhibitor and perform a Co-IP to see if it disrupts the interaction between WDR5 and a known binding partner, such as MLL1 or RbBP5.[3][12]

  • Optimize Assay Conditions:

    • Prolonged Incubation Time: The antiproliferative effects of WDR5 inhibitors often require sustained target blockade. The maximal effect in cell viability assays may only be observed after 3 to 5 days of continuous incubation.[8]

    • Cell Line Sensitivity: Not all cell lines are equally sensitive to WDR5 inhibition. MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are often highly sensitive, whereas others (e.g., K562) can be resistant and serve as good negative controls for assessing on-target effects.[8][16]

  • Investigate Off-Target Effects: If the GI₅₀ in a resistant cell line like K562 is close to that in a sensitive line, it may indicate off-target toxicity. Compare the effects of your active compound with a structurally similar but inactive control compound (if available) to distinguish on-target from off-target effects.[10]

G cluster_start cluster_checks Initial Checks cluster_optimization Assay Optimization cluster_outcomes start Start: Inhibitor shows low cellular potency (High GI₅₀) solubility 1. Check Solubility & Stability Is the compound soluble in media at the tested concentrations? start->solubility engagement 2. Confirm Target Engagement Does the inhibitor bind WDR5 in cells? (e.g., CETSA, NanoBRET) solubility->engagement  Yes outcome1 Poor Permeability/ Efflux Issue solubility->outcome1 No incubation 3. Extend Incubation Time Run viability assay for 3-5 days. engagement->incubation  Yes engagement->outcome1 No cell_line 4. Verify Cell Line Sensitivity Use positive (MV4;11) and negative (K562) control cell lines. incubation->cell_line outcome4 Suboptimal Assay Conditions incubation->outcome4 Improvement Observed outcome2 On-Target Effect Confirmed (Potency issue is real) cell_line->outcome2 Selective killing of sensitive cells outcome3 Off-Target Toxicity (Activity in resistant cells) cell_line->outcome3 Broad killing of all cell lines

Caption: Troubleshooting logic for low inhibitor potency.
Issue 2: High Background or Non-Specific Binding in Pull-Down/Co-IP Assays

Q: I'm trying to show that my inhibitor disrupts the WDR5-MLL interaction via Co-IP, but my negative control shows a strong signal. How can I reduce this background?

Non-specific binding is a common issue in protein interaction assays.[18][19]

Troubleshooting Steps:

  • Optimize Lysis and Wash Buffers:

    • Increase Detergent Concentration: Gradually increase the concentration of non-ionic detergents (e.g., NP-40, Triton X-100) in your lysis and wash buffers to disrupt weak, non-specific interactions.

    • Increase Salt Concentration: Similarly, increasing the salt concentration (e.g., 150 mM to 300 mM NaCl) can help reduce non-specific electrostatic interactions.

    • Include Protease and Phosphatase Inhibitors: Always include a cocktail of inhibitors in your lysis buffer to prevent protein degradation, which can expose "sticky" hydrophobic regions.[19]

  • Pre-clear Your Lysate: Before adding your specific antibody for immunoprecipitation, incubate the cell lysate with beads (e.g., Protein A/G) alone for 30-60 minutes to capture proteins that non-specifically bind to the beads.

  • Use High-Quality Antibodies:

    • Monoclonal vs. Polyclonal: Use a monoclonal antibody for the IP if possible, as they generally have higher specificity.[19]

    • Validate the Antibody: Confirm that your IP antibody efficiently pulls down the target protein (WDR5) and does not cross-react with the binding partner (e.g., MLL) on its own.

  • Include Proper Controls:

    • Isotype Control: Perform a parallel IP with an isotype-matched control antibody (e.g., mouse IgG1) that has no specificity for any protein in the lysate. This is the most critical control for determining non-specific binding.

    • Bait-Minus Control: For pull-down assays using a tagged bait protein, a control with beads alone (no bait) should be run to see what binds non-specifically to the affinity matrix.[19]

Issue 3: Inconsistent Results in Histone Methyltransferase (HMT) Assays

Q: My HMT assay results are variable. Sometimes my inhibitor works, and other times it doesn't. What could be the cause?

HMT assays can be sensitive to the concentration and stability of the enzyme complex.[20]

Troubleshooting Steps:

  • Enzyme Complex Concentration: The inhibitory effect of WDR5 inhibitors that disrupt complex formation is highly dependent on the concentration of the MLL complex used in the assay. At high concentrations of the MLL complex, more inhibitor is required to achieve the same level of displacement and inhibition.[14][15] Ensure you use a consistent, optimized concentration of the enzyme complex in the low nanomolar range if possible.

  • Substrate Quality: Use high-purity histone peptides or nucleosome substrates. The presence of contaminants can affect enzyme activity.

  • Assay Platform Limitations: If using an antibody-based detection method (e.g., ELISA, TR-FRET), be aware of potential antibody cross-reactivity with different methylation states (e.g., mono-, di-, tri-methyl).[20] A radiometric assay using ³H-SAM is often considered the gold standard as it directly measures methyl group transfer and is less prone to compound interference.[21]

  • Promiscuous Inhibition: Test your compound against a panel of other HMTs to ensure it is not a non-specific, promiscuous inhibitor.[15]

Quantitative Data Summary

The following tables summarize in vitro data for several commonly referenced WDR5 inhibitors. Note that values can vary between studies depending on the specific assay conditions and cell lines used.

Table 1: Inhibitor Binding Affinities

Inhibitor Target Site Assay Method Binding Affinity (Kᵢ or Kₑ) Reference(s)
OICR-9429 WIN FP ~100 nM [10]
C6 WIN FP ~1 nM [10]
MM-102 WIN (Peptide) - [3]
WDR5-0103 WIN ITC 450 nM [14][15]

| WDR5-IN-5 | WIN | Biochemical | <0.02 nM |[16] |

Table 2: Inhibitor Cellular Activity (GI₅₀)

Inhibitor Cell Line Assay Duration GI₅₀ (Growth Inhibition) Reference(s)
OICR-9429 MV4;11 3 days 31 µM [10]
C6 MV4;11 3 days 2 µM [10]
C16 MV4;11 - Potent [8]
WDR5-IN-5 MV4;11 5 days 13 nM [16]
WDR5-IN-5 MOLM-13 5 days 27 nM [16]

| WDR5-IN-5 | K562 (Resistant) | 5 days | 3,700 nM |[16] |

Key Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay

This protocol is for assessing the growth-inhibitory effects of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the WDR5 inhibitor. Add the compounds to the wells (final volume typically 100 µL) and include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours for standard assays, but up to 5 days may be necessary for WDR5 inhibitors).[8][22]

  • MTT Addition: Add 10 µL of MTT reagent (final concentration ~0.5 mg/mL) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the crystals.[22]

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀ value.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Interaction Disruption

This protocol is to determine if an inhibitor disrupts a WDR5 protein-protein interaction in cells.

  • Cell Treatment: Culture cells to ~80-90% confluency and treat with the WDR5 inhibitor or vehicle control for a specified time (e.g., 4-6 hours).

  • Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Collect the pre-cleared lysate and add the primary antibody against the "bait" protein (e.g., anti-WDR5). Incubate overnight at 4°C. Also, set up an isotype IgG control.

  • Immune Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot to detect the "prey" protein (e.g., MLL1 or RbBP5). A reduced signal for the prey protein in the inhibitor-treated lane compared to the vehicle control indicates disruption of the interaction.

Visualizations

G cluster_wdr5 WDR5 Scaffold cluster_mll WDR5 WDR5 RbBP5 RbBP5 ASH2L ASH2L H3K4me H3K4 Methylation (Gene Activation) WIN WIN Site WBM WBM Site MLL MLL1-4 (HMT Activity) MLL->WIN WIN Motif MLL->H3K4me catalyzes RbBP5->WBM WBM Motif MYC c-MYC (Oncogenic TF) MYC->WBM WBM Motif Histone Histone H3 Tail Histone->WIN WIN Motif

Caption: WDR5 as a central signaling hub.

G cluster_biochem Phase 1: Biochemical Validation cluster_cellular Phase 2: Cellular Validation cluster_downstream Phase 3: Downstream Mechanism biochem_assay Biochemical Assay (e.g., FP, HMT Assay) - Determine Kᵢ / IC₅₀ - Confirm direct binding target_engagement Target Engagement (e.g., CETSA, NanoBRET) - Confirm inhibitor enters  cell and binds WDR5 biochem_assay->target_engagement Proceed if potent interaction_disrupt Interaction Disruption (e.g., Co-IP) - Show disruption of a  WDR5-partner interaction target_engagement->interaction_disrupt phenotype Phenotypic Assay (e.g., Cell Viability) - Determine GI₅₀ in sensitive  and resistant cell lines interaction_disrupt->phenotype chromatin Chromatin Displacement (ChIP-qPCR) - Show WDR5 is removed  from target gene promoters phenotype->chromatin Proceed if selective gene_expression Gene Expression (RT-qPCR) - Measure down-regulation of  WDR5 target genes chromatin->gene_expression

Caption: In vitro workflow for WDR5 inhibitor validation.

References

Interpreting unexpected results in DDO-2213 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DDO-2213, a potent and orally active inhibitor of the WDR5-MLL1 protein-protein interaction.[1][2] Our aim is to help you interpret unexpected results and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] By binding to WDR5, this compound prevents the formation of the WDR5-MLL1 complex, which is essential for the histone methyltransferase activity of MLL1. This disruption leads to the inhibition of MLL1-mediated gene transcription and suppresses the proliferation of cancer cells with MLL translocations.[2][3]

Q2: What are the key experimental readouts to confirm this compound activity?

A2: The primary in vitro validation is typically a competitive binding assay, such as a fluorescence polarization (FP) assay, to confirm the disruption of the WDR5-MLL1 interaction.[2][4] Downstream cellular effects can be measured by assessing the inhibition of MLL histone methyltransferase activity, a decrease in the expression of MLL1 target genes (e.g., HOXA9), and reduced proliferation of MLL-rearranged leukemia cell lines.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] It is crucial to minimize freeze-thaw cycles to maintain the compound's integrity.

Q4: In which cell lines is this compound expected to be most effective?

A4: this compound is designed to be most effective in cancer cell lines harboring MLL gene rearrangements, such as MV4-11 and MOLM-13. Its efficacy is significantly lower in cell lines that are not dependent on the WDR5-MLL1 interaction for proliferation, such as K562, which can serve as a negative control for on-target effects.[5]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays

You observe variable IC50 values for this compound in your cell proliferation assays, or the potency is significantly lower than the reported values.

Potential Cause Recommended Action
Compound Degradation Ensure this compound has been stored correctly at -80°C for long-term and -20°C for short-term use. Avoid multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock solution.
Cell Line Integrity Verify the identity and passage number of your cell lines. High passage numbers can lead to genetic drift and altered sensitivity. Perform mycoplasma testing regularly.
Assay Conditions Optimize cell seeding density and incubation time. Ensure even distribution of cells in multi-well plates. Use a consistent, calibrated method for assessing cell viability.
Development of Resistance Prolonged exposure to this compound may lead to the development of resistance mechanisms in cancer cells.[5] Consider performing short-term assays or investigating potential resistance pathways.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

This compound shows high potency in a biochemical assay (e.g., fluorescence polarization) but is less effective in cellular assays.

Potential Cause Recommended Action
Cellular Permeability Although this compound is orally bioavailable, its uptake can vary between different cell lines. Consider using cell lines with known permeability characteristics or perform uptake studies.
Efflux Pump Activity Cancer cells can overexpress efflux pumps (e.g., ABC transporters) that actively remove small molecules, reducing the intracellular concentration of this compound.[6] Co-incubation with an efflux pump inhibitor can help to investigate this possibility.
Off-Target Effects At higher concentrations, off-target effects may contribute to cytotoxicity in a manner independent of WDR5-MLL1 inhibition. It is important to use a range of concentrations and appropriate controls.[5]
Target Engagement in Cells Cellular Thermal Shift Assays (CETSA) can be used to verify that this compound is binding to WDR5 within the cellular environment.[7]
Issue 3: Unexpected Results in Co-Immunoprecipitation (Co-IP) Experiments

You are trying to validate the disruption of the WDR5-MLL1 interaction via Co-IP but are encountering issues.

Potential Cause Recommended Action
Inefficient Lysis Use a lysis buffer that is gentle enough to preserve the protein-protein interaction you are trying to detect. RIPA buffer, for instance, can be too stringent and disrupt the WDR5-MLL1 complex.
Antibody Issues Ensure your antibody is validated for IP and recognizes the native conformation of your target protein. Use an appropriate isotype control to check for non-specific binding.
Insufficient this compound Concentration or Incubation Time Titrate the concentration of this compound and optimize the incubation time to ensure sufficient disruption of the WDR5-MLL1 interaction before cell lysis.
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice throughout the procedure to prevent protein degradation.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay

This assay measures the ability of this compound to displace a fluorescently labeled tracer from the WDR5 protein.

Materials:

  • Purified WDR5 protein

  • Fluorescently labeled peptide tracer that binds to WDR5

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, with 0.1% BSA and 0.01% Tween-20)[8]

  • This compound

  • Black, flat-bottom 96- or 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Method:

  • Prepare a dilution series of this compound in the assay buffer.

  • In each well, add the WDR5 protein and the fluorescent tracer at optimized concentrations.

  • Add the this compound dilutions or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.[8]

  • Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the tracer by this compound.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

  • MLL-rearranged (e.g., MV4-11) and control (e.g., K562) cell lines

  • Complete cell culture medium

  • This compound

  • 96-well clear or white-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Method:

  • Seed the cells at an optimized density in a 96-well plate and allow them to adhere or stabilize overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Treat the cells with the this compound dilutions or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence to determine the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Assay
IC5029 nMCompetitive Fluorescence Polarization[2][4][9]
Kd72.9 nMWDR5 Protein Binding[2][9]

Table 2: Cellular Activity of WDR5 Inhibitors

Compound Cell Line GI50 Selectivity (K562/MV4:11)
This compoundMV4:11Potent InhibitionSelective
Compound 2MV4:11Potent Inhibition~4.6-fold less selective than Compound 3[5]
Compound 3MV4:11Potent InhibitionHigh

Visualizations

DDO_2213_Pathway cluster_0 Normal State cluster_1 With this compound WDR5 WDR5 Complex WDR5-MLL1 Complex WDR5->Complex MLL1 MLL1 MLL1->Complex Histone Histone H3 Complex->Histone Methylation H3K4me3 H3K4me3 Histone->H3K4me3 Transcription Gene Transcription H3K4me3->Transcription Activation Proliferation Cell Proliferation Transcription->Proliferation DDO2213 This compound WDR5_inhibited WDR5 DDO2213->WDR5_inhibited Binds to NoComplex No Complex Formation WDR5_inhibited->NoComplex MLL1_2 MLL1 MLL1_2->NoComplex NoH3K4me3 Reduced H3K4me3 NoComplex->NoH3K4me3 NoTranscription Reduced Transcription NoH3K4me3->NoTranscription Inhibition NoProliferation Inhibited Proliferation NoTranscription->NoProliferation

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies FP_assay Fluorescence Polarization Assay Binding_assay Direct Binding Assay (e.g., SPR) Proliferation Cell Proliferation Assay FP_assay->Proliferation Confirm in vitro activity CETSA Cellular Thermal Shift Assay Binding_assay->CETSA Confirm target engagement CoIP Co-Immunoprecipitation Proliferation->CoIP Validate mechanism Gene_expression Gene Expression Analysis (qPCR) CoIP->Gene_expression Assess downstream effects Xenograft Xenograft Tumor Model Gene_expression->Xenograft Evaluate in vivo efficacy

Caption: this compound experimental workflow.

Troubleshooting_Logic start Unexpected Result check_compound Check Compound Integrity (Storage, Handling) start->check_compound check_cells Verify Cell Line Health (Passage, Mycoplasma) start->check_cells check_assay Review Assay Protocol (Controls, Reagents) start->check_assay conclusion Identify Root Cause check_compound->conclusion check_cells->conclusion off_target Investigate Off-Target Effects (Control Cell Lines) check_assay->off_target resistance Assess for Resistance (Long-term Culture) check_assay->resistance off_target->conclusion resistance->conclusion

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

A Head-to-Head Battle in MLL Leukemia: DDO-2213 vs. OICR-9429

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of targeted therapies for Mixed Lineage Leukemia (MLL), a subtype of acute leukemia with a historically poor prognosis, the inhibition of the WDR5-MLL1 protein-protein interaction has emerged as a promising strategy. Two key small molecule inhibitors, DDO-2213 and OICR-9429, have been instrumental in validating this target. This guide provides a comprehensive comparison of their performance in preclinical MLL leukemia models, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

At a Glance: Key Performance Metrics

The following tables summarize the quantitative data for this compound and OICR-9429, offering a snapshot of their biochemical and cellular activities.

Compound Target IC50 (nM) Kd (nM) Assay
This compound WDR5-MLL129[1][2]72.9[1][2]Competitive Fluorescence Polarization
OICR-9429 WDR5-MLL1-24 (Biacore), 52 (ITC), 64 (FP)Various Biophysical Assays

Table 1: Biochemical Potency. This table outlines the in vitro binding affinity and inhibitory concentration of this compound and OICR-9429 against the WDR5-MLL1 interaction.

Compound Cell Line GI50 (µM) Assay Duration
This compound MV4-1112.57[1]ATPlite5 days
MOLM-1313.09[1]ATPlite5 days
OICR-9429 Primary AML CellsNot Reported as GI50CellTiter-Glo72 hours

Table 2: Cellular Activity in MLL Leukemia Models. This table presents the growth inhibition data for the two compounds in relevant leukemia cell lines. Direct comparison is challenging due to differing experimental setups.

In Vivo Efficacy: A Look at Xenograft Models

Mechanism of Action: Disrupting a Key Interaction

Both this compound and OICR-9429 function by competitively binding to WDR5, a critical component of the MLL1 histone methyltransferase complex. This binding event prevents the interaction between WDR5 and MLL1, thereby inhibiting the enzymatic activity of the complex and suppressing the expression of downstream target genes essential for leukemogenesis.

G cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound / OICR-9429 WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction H3K4 Histone H3 MLL1->H3K4 Methylation (H3K4me3) Transcription Gene Transcription H3K4->Transcription Activation Inhibitor This compound or OICR-9429 WDR5_inhibited WDR5 Inhibitor->WDR5_inhibited Binds to WDR5 MLL1_inactive MLL1 (Inactive) WDR5_inhibited->MLL1_inactive Blocks Interaction H3K4_unmethylated Histone H3 MLL1_inactive->H3K4_unmethylated No Methylation Transcription_suppressed Transcription Suppressed H3K4_unmethylated->Transcription_suppressed Suppression

Figure 1. Signaling Pathway of WDR5-MLL1 Inhibition. This diagram illustrates the mechanism by which this compound and OICR-9429 disrupt the WDR5-MLL1 interaction, leading to the suppression of gene transcription.

Experimental Protocols

For researchers looking to replicate or build upon the findings discussed, the following are detailed methodologies for key experiments.

Competitive Fluorescence Polarization Assay

This assay is used to determine the in vitro potency of compounds in disrupting the WDR5-MLL1 interaction.

G cluster_0 Assay Components cluster_1 Experimental Steps WDR5 Recombinant WDR5 Protein Incubation Incubate Components WDR5->Incubation Fluorescent_Peptide Fluorescently-labeled MLL1 Peptide Fluorescent_Peptide->Incubation Test_Compound Test Compound (this compound or OICR-9429) Test_Compound->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement IC50_Calculation Calculate IC50 FP_Measurement->IC50_Calculation

Figure 2. Workflow for the Competitive Fluorescence Polarization Assay. This flowchart outlines the key steps involved in assessing the inhibitory activity of compounds against the WDR5-MLL1 interaction.

Protocol:

  • Reagents: Purified recombinant WDR5 protein, a fluorescently labeled peptide derived from the WDR5-binding region of MLL1, and the test compound (this compound or OICR-9429) at various concentrations.

  • Procedure: The components are mixed in a suitable buffer and incubated to allow for binding equilibrium to be reached.

  • Measurement: The fluorescence polarization of the solution is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from WDR5 by the test compound.

  • Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (ATPlite or CellTiter-Glo)

These assays are employed to measure the cytotoxic or cytostatic effects of the compounds on leukemia cells.

Protocol:

  • Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) or primary AML cells are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or OICR-9429 for a specified duration (e.g., 72 hours or 5 days).

  • Lysis and Luminescence Measurement: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability) is added. The luminescence is then measured using a luminometer.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and the GI50 (concentration causing 50% growth inhibition) is calculated.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

G cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Cell_Implantation Implant MV4-11 cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Treatment_Administration Administer this compound (or vehicle control) orally Tumor_Growth->Treatment_Administration Tumor_Measurement Measure tumor volume regularly Treatment_Administration->Tumor_Measurement Body_Weight Monitor animal body weight Treatment_Administration->Body_Weight Efficacy_Evaluation Evaluate tumor growth inhibition Tumor_Measurement->Efficacy_Evaluation

References

Comparing the efficacy of DDO-2213 with other WDR5 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the WDR5 inhibitor DDO-2213 with other notable alternatives. The data presented is compiled from various studies to offer an objective overview of its performance, supported by experimental details.

Introduction to WDR5 Inhibition

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and activity of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) and MYC complexes.[1] These complexes play a crucial role in regulating gene expression through histone modifications and transcription factor recruitment. Dysregulation of WDR5-mediated pathways is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] WDR5 inhibitors primarily function by disrupting the protein-protein interactions (PPIs) essential for the formation and function of these oncogenic complexes.[2] They typically target one of two key binding sites on WDR5: the WIN (WDR5-interaction) site, which is crucial for MLL1 binding, or the WBM (WDR5-binding motif) site, which is involved in the interaction with MYC.[1]

Comparative Efficacy of WDR5 Inhibitors

The following tables summarize the biochemical and cellular activities of this compound in comparison to other well-characterized WDR5 inhibitors.

Biochemical Activity
InhibitorTarget SiteAssay TypeIC50 (nM)Ki (nM)Kd (nM)Reference(s)
This compound WINFluorescence Polarization29-72.9[3][4]
OICR-9429WINFluorescence Polarization64-93[5]
MM-102WINFluorescence Polarization2.4< 1-[6]
MM-401WINFluorescence Polarization0.9< 1-[7][8]
MM-589WINFluorescence Polarization0.9< 1-[9][10][11][12]
C6WIN---0.1[13][14]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. A lower value indicates higher potency.

Cellular Activity
InhibitorCell LineAssay TypeIC50 (µM)Reference(s)
This compound MV4-11 (MLL-rearranged leukemia)Proliferation AssayNot explicitly stated, but showed significant inhibition[4]
OICR-9429T24, UM-UC-3 (Bladder Cancer)Proliferation Assay67.74, 70.41[15]
MM-102Leukemia cells with MLL1 fusionGrowth Inhibition AssayNot explicitly stated, but showed selective inhibition
MM-401MLL-AF9 murine leukemia cellsGrowth Inhibition Assay~20-40 (GI50)[8]
MM-589MV4-11, MOLM-13 (MLL-rearranged leukemia)Growth Inhibition Assay0.25, 0.21[10]
C6MV4-11 (MLL-rearranged leukemia)Proliferation Assay3.2[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving WDR5 and a typical experimental workflow for evaluating WDR5 inhibitors.

WDR5_MLL1_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL_complex MLL1 Complex WDR5->MLL_complex WIN Site Interaction MLL1 MLL1 MLL1->MLL_complex RBBP5 RBBP5 RBBP5->MLL_complex ASH2L ASH2L ASH2L->MLL_complex Histone_H3 Histone H3 MLL_complex->Histone_H3 Methylation H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Target_Genes Target Gene Expression (e.g., HOXA9) H3K4me3->Target_Genes Activation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis DDO_2213 This compound DDO_2213->WDR5 Inhibition

WDR5-MLL1 Signaling Pathway in Leukemogenesis.

WDR5_MYC_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 WDR5_MYC_Complex WDR5-MYC Complex WDR5->WDR5_MYC_Complex WBM Site Interaction MYC MYC MYC->WDR5_MYC_Complex Chromatin Chromatin WDR5_MYC_Complex->Chromatin Recruitment Target_Genes Target Gene Expression (e.g., RPGs) Chromatin->Target_Genes Activation Tumorigenesis Tumorigenesis Target_Genes->Tumorigenesis WBM_Inhibitor WBM Site Inhibitor WBM_Inhibitor->WDR5 Inhibition

WDR5-MYC Signaling Pathway in Tumorigenesis.

Experimental_Workflow cluster_workflow Experimental Workflow for WDR5 Inhibitor Evaluation start Start biochemical_assay Biochemical Assays (FP, TR-FRET) start->biochemical_assay cellular_assay Cellular Assays (Proliferation, Apoptosis) biochemical_assay->cellular_assay in_vivo_assay In Vivo Models (Xenografts) cellular_assay->in_vivo_assay data_analysis Data Analysis (IC50, Ki, Efficacy) in_vivo_assay->data_analysis end End data_analysis->end

Workflow for WDR5 Inhibitor Evaluation.

Experimental Protocols

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay measures the disruption of the WDR5-MLL1 interaction by a competitive inhibitor.

  • Principle: A fluorescently labeled peptide derived from MLL1 (tracer) is incubated with WDR5. In the bound state, the tracer's rotation is slow, resulting in a high fluorescence polarization signal. An inhibitor that displaces the tracer will cause it to tumble more rapidly, leading to a decrease in the polarization signal.[16][17]

  • Reagents:

    • Recombinant human WDR5 protein.

    • Fluorescently labeled MLL1 peptide (e.g., FITC-conjugated).

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Test compounds (e.g., this compound).

  • Procedure:

    • Add WDR5 protein and the fluorescent MLL1 peptide to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Incubate at room temperature to reach equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[18]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay provides a sensitive method to quantify the WDR5-MLL1 interaction in a homogeneous format.

  • Principle: TR-FRET utilizes a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 647) that are brought into proximity when WDR5 and MLL1 interact. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[19][20][21]

  • Reagents:

    • Tagged recombinant WDR5 (e.g., His-tagged).

    • Tagged MLL1 peptide or protein (e.g., Biotinylated).

    • Europium-labeled anti-tag antibody (e.g., Anti-His-Europium).

    • Streptavidin-conjugated acceptor fluorophore (e.g., Streptavidin-d2).

    • Assay Buffer.

    • Test compounds.

  • Procedure:

    • Dispense the test compound into the wells of a microplate.

    • Add the tagged WDR5 and MLL1 components.

    • Add the donor and acceptor-labeled detection reagents.

    • Incubate to allow for binding.

    • Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.

    • Calculate the TR-FRET ratio and determine the IC50 values.

NanoBRET™ Assay for WDR5-MYC Interaction in Live Cells

This assay allows for the real-time measurement of the WDR5-MYC protein-protein interaction within a cellular context.

  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay uses a NanoLuc® luciferase-tagged protein (energy donor) and a HaloTag®-labeled protein (energy acceptor). When the two proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. Inhibitors of the interaction will reduce this signal.[22]

  • Reagents:

    • Mammalian cells (e.g., HEK293T).

    • Expression vectors for NanoLuc®-WDR5 and HaloTag®-MYC fusion proteins.

    • Transfection reagent.

    • HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).

    • NanoBRET™ Nano-Glo® Substrate.

    • Test compounds.

  • Procedure:

    • Co-transfect cells with the NanoLuc®-WDR5 and HaloTag®-MYC expression vectors.

    • Plate the transfected cells in a multi-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-MYC fusion protein.

    • Treat the cells with the test compounds.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the luminescence at the donor and acceptor emission wavelengths using a luminometer.

    • Calculate the NanoBRET™ ratio and determine the cellular IC50 values.

Conclusion

This compound is a potent, orally bioavailable WIN site inhibitor of WDR5 with significant activity against MLL-rearranged leukemia.[3][4] When compared to other WDR5 inhibitors, this compound demonstrates a favorable biochemical profile. The peptidomimetic inhibitors, such as MM-102 and MM-589, exhibit exceptionally high biochemical potency.[9][10][11][12] The selection of an appropriate WDR5 inhibitor for research or therapeutic development will depend on the specific context, including the target cancer type, the desired balance of potency and pharmacokinetic properties, and the specific signaling pathway (WDR5-MLL1 vs. WDR5-MYC) being targeted. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other emerging WDR5 inhibitors.

References

Navigating Resistance: A Comparative Analysis of DDO-2213 and Other WDR5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into cross-resistance profiles and the implications for drug development, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of DDO-2213 and other inhibitors targeting the WD40-repeat domain 5 (WDR5) protein. This document summarizes key quantitative data, details experimental protocols for resistance studies, and visualizes the underlying molecular pathways.

The emergence of drug resistance is a significant hurdle in cancer therapy. For targeted agents like WDR5 inhibitors, which hold promise for various malignancies including mixed-lineage leukemia (MLL), understanding the mechanisms of resistance is paramount. A key mechanism of acquired resistance to WDR5 inhibitors is the development of mutations in the WDR5 protein itself, such as the P173L mutation, which can prevent the inhibitor from binding to its target.[1] This guide examines the cross-resistance patterns of several WDR5 inhibitors, providing a framework for the development of next-generation therapies that can overcome these challenges.

Comparative Efficacy of WDR5 Inhibitors Against Wild-Type WDR5

A variety of small-molecule inhibitors targeting the WDR5-MLL interaction have been developed. These compounds exhibit a range of potencies against the wild-type WDR5 protein. This compound is a potent, orally active inhibitor of the WDR5-MLL1 interaction with a reported IC50 of 29 nM in a competitive fluorescence polarization assay.[2][3] Other notable inhibitors include OICR-9429, C6 (also known as WDR5-IN-4), and the WDR5-targeted degrader MS67. The table below summarizes the reported potencies of these agents against wild-type WDR5.

CompoundTypeTargetPotency (Wild-Type WDR5)Assay Type
This compound InhibitorWDR5-MLL1IC50: 29 nM, Kd: 72.9 nMFluorescence Polarization,
OICR-9429 InhibitorWDR5-MLLKd: 93 nM, IC50: 64 nM
C6 (Compound 262) InhibitorWDR5 WIN SiteKd: 0.1 nM
Compound 19 InhibitorWDR5 WBM SiteEC50: 12.34 µM (IMR32 cells)Cell Proliferation
MS67 DegraderWDR5Kd: 63 nM, DC50: 3.7 nM (MV4;11 cells)

Cross-Resistance Studies with the WDR5 P173L Mutant

A pivotal study by Liu et al. in 2023 elucidated a mechanism of resistance to a potent WDR5 inhibitor, identifying the P173L mutation in WDR5.[1] This mutation prevents the inhibitor from engaging with its target. The study demonstrated that cells resistant to one WDR5 inhibitor (compound 262) also exhibited cross-resistance to another structurally distinct inhibitor (compound 19) and a WDR5-directed PROTAC degrader (MS67).[1]

Currently, there is no publicly available data on the activity of this compound against the WDR5 P173L mutant. However, the findings from the Liu et al. study provide a valuable framework for inferring potential cross-resistance. The data for other inhibitors against the P173L mutant are summarized below, highlighting a significant loss of potency.

CompoundPotency (Wild-Type WDR5)Potency (WDR5 P173L Mutant)Fold Change in Potency
Compound 262 (C6) IC50: ~10 nMIC50: >10 µM>1000
Compound 19 IC50: ~5 µMIC50: >50 µM>10
MS67 (Degrader) DC50: ~5 nMDC50: >1 µM>200

Data extrapolated from Liu et al., ACS Chem Biol 2023.[1]

This demonstrates that the P173L mutation confers broad resistance to different classes of WDR5-targeting agents that bind to the WIN (WDR5-interaction) site.

WDR5 Signaling and Resistance Mechanism

WDR5 is a scaffold protein that plays a crucial role in gene regulation by assembling protein complexes, most notably the MLL1/SET1 histone methyltransferase complexes. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins hijack this machinery to drive oncogenic gene expression. WDR5 inhibitors, such as this compound, disrupt the interaction between WDR5 and MLL1, thereby inhibiting the methyltransferase activity and suppressing the leukemogenic program.

The P173L mutation occurs in a region of WDR5 that is critical for the binding of many WIN site inhibitors. The substitution of proline with the bulkier leucine residue likely sterically hinders the binding of the inhibitors, leading to resistance.

WDR5_Signaling_and_Resistance WDR5 Signaling Pathway and Mechanism of Resistance cluster_0 Normal WDR5 Function cluster_1 Inhibition and Resistance MLL1 MLL1 WDR5_WT WDR5 (Wild-Type) MLL1->WDR5_WT Binds to WIN site Histone_H3 Histone H3 WDR5_WT->Histone_H3 Recruits complex WDR5_P173L WDR5 (P173L Mutant) WDR5_WT->WDR5_P173L Acquires P173L mutation H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Catalyzes Gene_Activation Oncogenic Gene Activation H3K4me3->Gene_Activation DDO_2213 This compound / Other WDR5 Inhibitors DDO_2213->WDR5_WT Inhibits No_Binding Inhibitor Binding Blocked DDO_2213->No_Binding Fails to bind

WDR5 signaling and the P173L resistance mechanism.

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Competitive Fluorescence Polarization Assay

This assay is used to determine the binding affinity of inhibitors to WDR5.

  • Principle: A fluorescently labeled peptide that binds to WDR5 is used as a probe. In the unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger WDR5 protein, its tumbling is restricted, leading to higher polarization. Unlabeled inhibitors compete with the fluorescent probe for binding to WDR5, causing a decrease in polarization in a concentration-dependent manner.

  • Protocol Outline:

    • A reaction mixture is prepared containing a fixed concentration of recombinant WDR5 protein and a fluorescently labeled MLL peptide probe in assay buffer.

    • Serial dilutions of the test compound (e.g., this compound) are added to the mixture.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

    • The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is calculated by fitting the data to a dose-response curve.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow start Start prepare Prepare reaction mix: WDR5 protein + Fluorescent peptide start->prepare add_inhibitor Add serial dilutions of inhibitor prepare->add_inhibitor incubate Incubate to reach equilibrium add_inhibitor->incubate measure Measure fluorescence polarization incubate->measure calculate Calculate IC50 measure->calculate

References

A Comparative Analysis of WDR5-MLL1 Interaction Inhibitors: DDO-2213 and HBI-2375

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of the WDR5-MLL1 protein-protein interaction, DDO-2213 and HBI-2375. Both compounds have emerged as valuable tools for research and potential therapeutic agents in the context of MLL-rearranged leukemias. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental methodologies and visual representations of their mechanism of action and experimental workflows.

Introduction to this compound and HBI-2375

The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is crucial for the histone methyltransferase activity of the MLL1 complex, which plays a significant role in regulating gene expression. Dysregulation of MLL1 activity, often through chromosomal translocations, is a hallmark of certain aggressive forms of acute leukemia. Consequently, the WDR5-MLL1 interaction has become an attractive target for therapeutic intervention. This compound and HBI-2375 are two such inhibitors developed to disrupt this interaction, thereby inhibiting the proliferation of MLL-rearranged leukemia cells.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and HBI-2375, covering their biochemical potency, cellular activity, and in vivo efficacy. It is important to note that the data presented has been collated from different studies and the experimental conditions may vary, precluding a direct, definitive comparison of potency.

Table 1: Biochemical and Cellular Activity

ParameterThis compoundHBI-2375
Target Binding (IC50) 29 nM (Competitive Fluorescence Polarization)[1][2][3]4.48 nM (TR-FRET Peptide Binding Assay)[4][5][6]
Binding Affinity (Kd) 72.9 nM[1][2]Not Reported
Cellular Proliferation (IC50 in MV4;11 cells) Not explicitly reported in the provided search results.3.17 µM[4][6]

Table 2: In Vivo Efficacy in MV4;11 Xenograft Model

CompoundDosageDosing ScheduleTumor Growth Inhibition (TGI)
This compoundNot explicitly reported in the provided search results.Orally administered[2][7]Suppressed tumor growth[2][7]
HBI-237540 mpkpo, qd x 21 days[4]77%[4]
HBI-237580 mpkpo, qd x 21 days[4]86%[4]

Table 3: Pharmacokinetic Properties

CompoundKey Pharmacokinetic Features
This compoundOrally bioavailable with good pharmacokinetic properties.[2][7]
HBI-2375Stable in liver S9 and whole blood, with reasonable oral pharmacokinetic properties (Cmax, T1/2, AUC, and F%) in mouse and dog.[4][5][6]

Signaling Pathway and Mechanism of Action

This compound and HBI-2375 act by disrupting the protein-protein interaction between WDR5 and MLL1. This interaction is essential for the proper function of the MLL1 histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins lead to aberrant targeting of the MLL1 complex and subsequent upregulation of pro-leukemogenic genes. By inhibiting the WDR5-MLL1 interaction, this compound and HBI-2375 prevent the methylation of H3K4 at these target genes, leading to their transcriptional repression and ultimately, the inhibition of leukemia cell proliferation.

G cluster_0 MLL1 Complex cluster_1 Inhibitory Action cluster_2 Epigenetic Regulation MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L Histone_H3 Histone H3 WDR5->Histone_H3 recruits DDO_2213 This compound DDO_2213->WDR5 inhibit HBI_2375 HBI-2375 HBI_2375->WDR5 inhibit H3K4me H3K4 Methylation Histone_H3->H3K4me Gene_Transcription Gene Transcription H3K4me->Gene_Transcription Leukemia_Proliferation Leukemia Cell Proliferation Gene_Transcription->Leukemia_Proliferation

Caption: Mechanism of action of this compound and HBI-2375.

Experimental Protocols

Detailed, compound-specific protocols were not available in the public domain. However, the following are generalized methodologies for the key experiments cited in the comparison.

WDR5-MLL1 Interaction Assays

1. Competitive Fluorescence Polarization (FP) Assay (for this compound)

  • Objective: To measure the ability of a test compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

  • Principle: A small, fluorescently labeled peptide derived from MLL1 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its tumbling is slowed, leading to a high polarization signal. A test compound that displaces the labeled peptide from WDR5 will cause a decrease in the polarization signal.

  • General Protocol:

    • A constant concentration of purified WDR5 protein and a fluorescently labeled MLL1 peptide are incubated together in an appropriate assay buffer (e.g., phosphate buffer with salt and a non-ionic detergent) in a microplate.

    • Serial dilutions of the test compound (this compound) are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for HBI-2375)

  • Objective: To measure the proximity of two molecules (WDR5 and an MLL1 peptide) as an indicator of their interaction, and the ability of a test compound to disrupt this.

  • Principle: This assay uses a lanthanide (donor) labeled antibody or protein and an acceptor fluorophore-labeled binding partner. When the donor and acceptor are in close proximity (i.e., when WDR5 and the MLL1 peptide are interacting), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that disrupts the interaction will decrease the FRET signal.

  • General Protocol:

    • A constant concentration of a donor-labeled component (e.g., anti-His antibody for a His-tagged WDR5) and an acceptor-labeled component (e.g., a biotinylated MLL1 peptide bound to streptavidin-acceptor) are incubated with purified WDR5 protein.

    • Serial dilutions of the test compound (HBI-2375) are added to the wells of a microplate.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • The IC50 value is determined by analyzing the dose-dependent decrease in the FRET signal.

Cellular Proliferation Assay (MV4;11 Cells)
  • Objective: To determine the effect of the test compounds on the proliferation of a human leukemia cell line (MV4;11) that harbors an MLL translocation.

  • General Protocol:

    • MV4;11 cells are seeded at a specific density in 96-well plates in appropriate culture medium.

    • The cells are treated with a range of concentrations of the test compound (this compound or HBI-2375).

    • The plates are incubated for a defined period (e.g., 72 hours).

    • Cell viability or proliferation is assessed using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo.

    • The absorbance or luminescence is measured using a plate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.

  • General Protocol:

    • Immunocompromised mice (e.g., NOD/SCID or NSG) are inoculated with MV4;11 human leukemia cells, typically via subcutaneous or intravenous injection.

    • Once tumors are established or leukemia is engrafted, the mice are randomized into vehicle control and treatment groups.

    • The test compounds (this compound or HBI-2375) are administered to the treatment groups according to a specific dosing schedule (e.g., daily oral gavage).

    • Tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) is monitored regularly.

    • Animal body weight and general health are also monitored as indicators of toxicity.

    • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor size or leukemia burden in the treated groups to the vehicle control group.

Experimental and Logical Workflows

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis a Biochemical Assay (FP or TR-FRET) b Determine IC50 (Target Binding) a->b e Xenograft Model (MV4;11 in mice) b->e Promising Candidate c Cellular Proliferation Assay (MV4;11) d Determine IC50 (Cell Growth Inhibition) c->d d->e Promising Candidate f Compound Administration e->f g Monitor Tumor Growth f->g h Calculate TGI g->h

Caption: A generalized experimental workflow for inhibitor evaluation.

Summary and Conclusion

Both this compound and HBI-2375 are potent inhibitors of the WDR5-MLL1 interaction with demonstrated anti-proliferative effects in MLL-rearranged leukemia cells and in vivo efficacy in xenograft models. Based on the available data, HBI-2375 appears to have a lower IC50 for WDR5 binding, although this is based on a different assay than that used for this compound. HBI-2375 has also been shown to induce significant tumor growth inhibition at defined oral doses. While this compound is described as orally bioavailable and effective in vivo, specific quantitative data on its cellular IC50 and in vivo TGI at specific doses were not as readily available in the provided search results.

For researchers and drug development professionals, both compounds represent valuable tools for studying the biological consequences of WDR5-MLL1 inhibition. The choice between them for further investigation may depend on specific experimental needs, desired potency in different assay formats, and commercial availability. It is crucial to acknowledge the limitations of comparing data from different sources and to consider conducting head-to-head studies under identical experimental conditions for a definitive comparative assessment.

References

A Head-to-Head Showdown: DDO-2213 Versus First-Generation WDR5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The WD40-repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology, primarily due to its critical role as a scaffold protein in multiprotein complexes that regulate gene expression. Its involvement in both MLL (Mixed Lineage Leukemia)-rearranged leukemias and MYC-driven cancers has spurred the development of small molecule inhibitors. This guide provides a comprehensive benchmark analysis of the novel WDR5 inhibitor, DDO-2213, against the well-characterized first-generation inhibitor, OICR-9429.

At a Glance: Key Performance Indicators

The following tables summarize the available biochemical, cellular, and pharmacokinetic data for this compound and the first-generation WDR5 inhibitor, OICR-9429. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Biochemical Potency
Compound IC50 (nM) Kd (nM)
This compound29[1][2][3]72.9[1][2][3]
OICR-942964[4]93[4][5]
Table 2: Cellular Activity in MLL-rearranged Leukemia Cell Lines
Compound Cell Line GI50 / IC50 (µM)
This compoundMV4-1112.57 (GI50)[1]
MOLM-1313.09 (GI50)[1]
OICR-9429MOLM-13Not explicitly found
MV4-11Not explicitly found
Table 3: Cellular Activity in Other Cancer Cell Lines
Compound Cell Line IC50 (µM)
This compoundK562 (CML)>100[1]
HUVEC (non-cancerous)>100[1]
OICR-9429T24 (Bladder Cancer)67.74[6]
UM-UC-3 (Bladder Cancer)70.41[6]
TCCSUP (Bladder Cancer)121.42[6]
Table 4: Pharmacokinetic and In Vivo Efficacy Profile
Compound Key Findings
This compoundOrally active and displayed good pharmacokinetic properties. Suppressed tumor growth in an MV4-11 xenograft mouse model following oral administration.[2][3]
OICR-9429Showed in vivo efficacy in a bladder cancer xenograft model with intraperitoneal (i.p.) administration, suppressing tumor growth.[6]

Delving into the Mechanism: WDR5 Signaling Pathways

WDR5 inhibitors primarily function by disrupting the protein-protein interactions (PPIs) at the "WIN" (WDR5-interaction) site on the WDR5 protein. This disruption interferes with the assembly and function of key protein complexes involved in cancer pathogenesis.

The WDR5-MLL1 Axis in Leukemia

In MLL-rearranged leukemias, the fusion of the MLL1 gene with various partners leads to the aberrant recruitment of the histone methyltransferase complex, resulting in the upregulation of pro-leukemic genes like HOXA9 and MEIS1. WDR5 is a critical component of this complex, and its interaction with MLL1 is essential for the complex's stability and enzymatic activity. By blocking the WDR5-MLL1 interaction, inhibitors like this compound and OICR-9429 prevent the methylation of histone H3 at lysine 4 (H3K4me3) at target gene promoters, leading to their transcriptional repression and subsequent anti-leukemic effects.

WDR5_MLL1_Pathway cluster_nucleus Cell Nucleus WDR5 WDR5 MLL1_fusion MLL1 Fusion Protein COMPASS_like_complex Aberrant COMPASS-like Complex WDR5->COMPASS_like_complex MLL1_fusion->COMPASS_like_complex Interacts with Histone_H3 Histone H3 COMPASS_like_complex->Histone_H3 Methylates DDO_2213 This compound / OICR-9429 DDO_2213->WDR5 Binds to WIN site H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Becomes Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K4me3->Leukemogenic_Genes Activates Transcription of Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression Drives

Caption: WDR5-MLL1 signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound/OICR-9429.

The WDR5-MYC Connection in Cancer

The oncoprotein MYC is a master regulator of cell proliferation and is frequently deregulated in a wide range of human cancers. WDR5 plays a crucial role in recruiting MYC to the chromatin at the promoters of its target genes. This interaction is essential for MYC-driven transcriptional programs that promote tumorigenesis. WIN site inhibitors, by displacing WDR5 from chromatin, can indirectly inhibit MYC's function, leading to the downregulation of MYC target genes and suppression of tumor growth.

WDR5_MYC_Pathway cluster_nucleus Cell Nucleus WDR5 WDR5 Chromatin Chromatin WDR5->Chromatin Binds to MYC MYC Oncoprotein MYC->WDR5 Interacts with MYC_Target_Genes MYC Target Genes MYC->MYC_Target_Genes Activates Transcription of DDO_2213 This compound / OICR-9429 DDO_2213->WDR5 Binds to WIN site Tumor_Growth Tumor Growth MYC_Target_Genes->Tumor_Growth Promotes

Caption: WDR5-MYC signaling pathway and the indirect inhibitory effect of this compound/OICR-9429 on MYC function.

Experimental Corner: Methodologies for Key Assays

To ensure the reproducibility and accurate interpretation of the presented data, understanding the underlying experimental protocols is crucial.

Competitive Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is a common method to quantify the binding affinity of an inhibitor to its target protein.

FP_Assay_Workflow cluster_workflow FP Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Fluorescently labeled WDR5 ligand (tracer) - Purified WDR5 protein - Test inhibitor (e.g., this compound) Start->Prepare_Reagents Incubate_Components Incubate tracer, WDR5 protein, and varying concentrations of the test inhibitor. Prepare_Reagents->Incubate_Components Measure_Polarization Measure fluorescence polarization using a plate reader. Incubate_Components->Measure_Polarization Analyze_Data Analyze Data Measure_Polarization->Analyze_Data Determine_IC50 Determine the IC50 value: the concentration of inhibitor that displaces 50% of the bound tracer. Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for a competitive fluorescence polarization assay.

Detailed Protocol:

  • Reagent Preparation:

    • A fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL1 is used as the tracer.

    • Recombinant human WDR5 protein is purified.

    • A dilution series of the test inhibitor (this compound or OICR-9429) is prepared.

  • Assay Setup:

    • The assay is typically performed in a 384-well, low-volume, black plate to minimize background fluorescence.

    • The tracer and WDR5 protein are added to the wells at a fixed concentration, determined through initial optimization experiments.

    • The test inhibitor dilutions are then added to the respective wells.

  • Incubation:

    • The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • The fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The degree of polarization is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer from WDR5.

Cellular Proliferation Assay (e.g., CCK-8 or ATPlite)

These assays are used to determine the effect of the inhibitors on the viability and proliferation of cancer cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., MV4-11, MOLM-13) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the WDR5 inhibitor (this compound or OICR-9429) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specific period (e.g., 72 hours or 5 days) under standard cell culture conditions.

  • Viability Measurement:

    • CCK-8 Assay: A water-soluble tetrazolium salt (WST-8) is added to each well. Viable cells with active metabolism reduce WST-8 to a formazan dye, and the absorbance is measured at a specific wavelength. The amount of formazan produced is directly proportional to the number of living cells.

    • ATPlite Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. The luminescence is measured using a luminometer.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control cells. The data is then plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

Conclusion and Future Directions

This compound represents a promising advancement in the development of WDR5 inhibitors. The available data suggests that this compound exhibits potent biochemical and cellular activity, comparable to or potentially exceeding that of the first-generation inhibitor OICR-9429. A key advantage of this compound appears to be its oral bioavailability, a critical property for clinical development.

  • Direct Comparative In Vitro and In Vivo Studies: Performing side-by-side comparisons of this compound and OICR-9429 for their biochemical potency, cellular activity in a broader panel of cancer cell lines, and in vivo efficacy and pharmacokinetics in relevant animal models.

  • Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to WDR5 inhibitors to inform the development of combination therapies.

  • Exploration of Broader Therapeutic Applications: Expanding the investigation of this compound's efficacy in other MYC-driven cancers beyond leukemia.

The continued development and rigorous evaluation of novel WDR5 inhibitors like this compound hold significant promise for advancing the therapeutic landscape for patients with challenging malignancies.

References

In Vivo Efficacy of Oral WDR5 Inhibitors: A Comparative Analysis of DDO-2213 and Other Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative in vivo performance of emerging oral inhibitors targeting the WD40-repeat domain 5 (WDR5) protein, a key epigenetic regulator implicated in various cancers.

This guide provides a comprehensive comparison of the in vivo efficacy of DDO-2213 and other recently developed oral WDR5 inhibitors. The data presented is compiled from peer-reviewed publications and aims to offer an objective overview to aid in the selection and development of WDR5-targeted therapeutics. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited studies are provided.

Introduction to WDR5 Inhibition

WD40-repeat domain 5 (WDR5) is a scaffold protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1][2] By interacting with the MLL1 protein, WDR5 is essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[2] Dysregulation of the MLL complex is a hallmark of certain aggressive leukemias.[1][2] Furthermore, WDR5 has been shown to be a critical cofactor for oncogenic transcription factors, including MYC.[3] Consequently, the development of small molecule inhibitors that disrupt the WDR5-MLL interaction has emerged as a promising therapeutic strategy for various cancers.[1][2][3] This guide focuses on the in vivo performance of several orally bioavailable WDR5 inhibitors.

Comparative In Vivo Efficacy

The in vivo efficacy of oral WDR5 inhibitors has been primarily evaluated in xenograft models of acute myeloid leukemia (AML), particularly using the MV4-11 cell line, which harbors an MLL rearrangement. The following tables summarize the key in vivo efficacy and pharmacokinetic parameters of this compound and other notable oral WDR5 inhibitors.

Table 1: In Vivo Efficacy in MV4-11 Xenograft Model
CompoundDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound 100 mg/kg, p.o., qdSignificant tumor growth suppressionWell-tolerated with no significant body weight loss.[2]
Compound 9 100 mg/kg, p.o., bidTumor regressionShowed the highest efficacy among the tested compounds in the study, leading to tumor regression.[1][4]
Compound 10 100 mg/kg, p.o., bidSignificant tumor growth suppressionDemonstrated dose-dependent tumor growth inhibition.[1][4]
C10 100 mg/kg, p.o., qd or bidSignificant tumor growth suppressionEffective as a single agent in leukemia and diffuse large B cell lymphoma xenograft models.[3][5]
Table 2: Comparative Pharmacokinetic Profiles in Mice
CompoundCmax (ng/mL)T1/2 (h)AUClast (ng·h/mL)Oral Bioavailability (%)
This compound 1506 ± 203 (at 50 mg/kg)5.8 ± 1.2 (at 50 mg/kg)8830 ± 1560 (at 50 mg/kg)45.2
Compound 9 2300 (at 50 mg/kg)2.0 (at 50 mg/kg)7100 (at 50 mg/kg)67
Compound 10 3700 (at 50 mg/kg)2.4 (at 50 mg/kg)12000 (at 50 mg/kg)76
C10 Data not publicly availableData not publicly availableData not publicly availableOrally bioavailable[3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the WDR5 signaling pathway and a typical in vivo efficacy study workflow.

WDR5_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Forms complex MYC MYC WDR5->MYC Recruits Histone_H3 Histone H3 MLL1->Histone_H3 Methylates H3K4 Target_Genes Target Genes (e.g., HOXA9, MEIS1) MYC->Target_Genes Binds to promoters Histone_H3->Target_Genes H3K4me3 activates Transcription Gene Transcription Target_Genes->Transcription Oral_WDR5_Inhibitor Oral WDR5 Inhibitor (e.g., this compound) Oral_WDR5_Inhibitor->WDR5 In_Vivo_Efficacy_Workflow start Start cell_culture MV4-11 Cell Culture start->cell_culture animal_model Implantation of MV4-11 cells into immunodeficient mice cell_culture->animal_model tumor_growth Tumor Growth Monitoring animal_model->tumor_growth treatment_groups Randomization into treatment groups tumor_growth->treatment_groups dosing Oral administration of WDR5 inhibitor or vehicle treatment_groups->dosing data_collection Tumor volume and body weight measurement dosing->data_collection Daily endpoint Endpoint analysis (e.g., tumor growth inhibition, survival analysis) data_collection->endpoint stop End endpoint->stop

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.